Toddalosin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(1S,6R)-6-[(R)-(5,7-dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-16-12-19(26-22(38-6)13-20(36-4)17-8-10-24(33)40-30(17)26)28(32(2,3)15-16)29(35)27-23(39-7)14-21(37-5)18-9-11-25(34)41-31(18)27/h8-14,19,28-29,35H,15H2,1-7H3/t19-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSIERORKAMAIV-FWEOMDSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)(C)C)C(C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H](C(C1)(C)C)[C@H](C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Toddalolactone: A Technical Guide on its Natural Source, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddalolactone is a naturally occurring coumarin that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] As a member of the coumarin class, it is characterized by a benzopyran-2-one core structure.[3][4] This technical guide provides an in-depth overview of Toddalolactone, focusing on its botanical sources, geographical origins, biosynthetic pathway, experimental protocols for its isolation and analysis, and its key mechanisms of action. The information is curated to support research and development efforts in pharmacology and medicinal chemistry.
Natural Source and Botanical Origin
Primary Botanical Sources
The principal natural source of Toddalolactone is Toddalia asiatica (L.) Lam. , a woody, climbing liana belonging to the Rutaceae (citrus) family.[1][5] This plant is a monotypic genus, meaning it is the only species in its genus.[6] Various parts of the plant, including the roots, root bark, stem, and aerial parts, have been found to contain Toddalolactone, with the roots and root bark being the most frequently cited sources for isolation.[6][7]
While T. asiatica is the primary source, Toddalolactone has also been identified in other plants of the Rutaceae family, such as Zanthoxylum nitidum var. tomentosum and Zanthoxylum asiaticum .[3][8][9]
Geographical Distribution and Traditional Use
Toddalia asiatica, also known as the "orange climber," is widely distributed across tropical and subtropical regions.[6] Its native habitats include South Africa, northern tropical Africa, Madagascar, the Mascarene Islands, and extensive parts of Asia, including India and China.[6] In China, it is a well-known traditional medicine referred to as "Feilongzhangxue," particularly used in the folk medicine of Guizhou, Yunnan, and Guangxi provinces for treating ailments like rheumatic arthralgia, stomachache, and traumatic injuries.[10]
Biosynthesis of Toddalolactone
Toddalolactone, as a coumarin, is biosynthesized via the shikimate pathway .[4][11] This essential metabolic pathway is found in plants and microorganisms and is the source of aromatic amino acids and a vast array of phenylpropanoid secondary metabolites.[6][11] The general pathway begins with precursors from primary metabolism and proceeds through shikimic acid to chorismate, a critical branch-point intermediate.[12] Chorismate is then converted to L-phenylalanine, which enters the phenylpropanoid pathway. A key step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[13] Through a series of hydroxylations and lactonization, the core coumarin structure is formed. The specific structure of Toddalolactone is achieved through subsequent "tailoring" reactions, including methoxylation and the addition of a dihydroxy-methylbutyl side chain, which are catalyzed by species-specific enzymes.
Quantitative Data
The biological activity and pharmacokinetic profile of Toddalolactone have been quantified in several studies. The following tables summarize key data points.
Table 1: In Vitro Biological Activity
| Target | Assay Type | Value | Reference(s) |
|---|
Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, intravenous)
| Parameter | Description | Value | Reference(s) |
|---|---|---|---|
| Cₘₐₓ | Maximum Plasma Concentration | 0.42 µg/mL | [1] |
| Tₘₐₓ | Time to Cₘₐₓ | 0.25 h | [1] |
| t₁/₂ | Elimination Half-life | 1.05 h | [1] |
| AUC₀₋ₜ | Area Under the Curve | 0.46 µg/mL/h |[1] |
Table 3: Metabolic Half-Life (t₁/₂) in Liver Microsomes
| Species | CYP-mediated t₁/₂ (min) | UGT-mediated t₁/₂ (min) | Reference(s) |
|---|---|---|---|
| Human | 673 ± 36 | 83 ± 8.2 | [1] |
| Monkey | 245 ± 19 | 66 ± 7.6 | [1] |
| Dog | 494 ± 42 | N/A | [1] |
| Minipig | 307 ± 28 | 85 ± 4.3 | [1] |
| Rabbit | 407 ± 31 | 124 ± 8.3 | [1] |
| Rat | 382 ± 17 | 129 ± 11.8 | [1] |
| Mouse | 235 ± 21 | N/A |[1] |
Experimental Protocols
Isolation and Purification of Toddalolactone
A common workflow for isolating Toddalolactone involves solvent extraction followed by chromatographic purification.
Methodology: Methanolic Extraction
-
Preparation : Air-dry the root bark of T. asiatica and pulverize it into a coarse powder.
-
Extraction : Macerate the powdered material in methanol (or 95% ethanol) at room temperature for 72 hours, with periodic agitation. Repeat the extraction process three times to ensure maximum yield.[15]
-
Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Fractionation : Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Toddalolactone typically concentrates in the chloroform and ethyl acetate fractions.
-
Purification : Subject the active fraction to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure Toddalolactone.[15]
PAI-1 Inhibition Chromogenic Assay
Methodology:
-
Enzyme Addition : Add a fixed concentration of a plasminogen activator, such as urokinase-type plasminogen activator (uPA), to each well and incubate for an additional 10 minutes at 37°C.
-
Substrate Addition : Add a chromogenic substrate specific for uPA to all wells.
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual uPA activity.
Pharmacological Activity and Signaling Pathways
Inhibition of the PAI-1/uPA Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Coumarins and alkaloids from the roots of Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-((2R)-2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | C16H20O6 | CID 160485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phytochemical: Toddalolactone [caps.ncbs.res.in]
- 5. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ijirset.com [ijirset.com]
In Vitro Therapeutic Potential of Toddalolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddalolactone, a naturally occurring coumarin isolated from Toddalia asiatica, has garnered significant interest within the scientific community for its diverse pharmacological activities. In vitro studies have revealed its potential as a potent anti-inflammatory, anti-osteoarthritic, and cytotoxic agent. This technical guide provides a comprehensive overview of the in vitro investigations of Toddalolactone, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development endeavors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Toddalolactone, providing a comparative overview of its biological activities.
Table 1: Anti-inflammatory and Anti-osteoarthritic Effects of Toddalolactone
| Cell Line | Inducer | Toddalolactone Concentration | Effect | Reference |
| SW1353 Human Chondrosarcoma | Lipopolysaccharide (LPS) | 20 µM | Significantly reduced mRNA expression of IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13. | [1] |
| SW1353 Human Chondrosarcoma | Interleukin-1β (IL-1β) | 20 µM | Significantly reduced protein levels of MMP2, MMP9, MMP13, IL-6, and TNF-α. | [1] |
| Bone Marrow-Derived Macrophages (BMMs) | RANKL | 5, 10, 20 µM | Dose-dependently inhibited osteoclastogenesis. | [1] |
Table 2: Cytotoxicity of Toddalolactone
| Cell Line | Toddalolactone Concentration | Cytotoxic Effect | Reference |
| SW1353 Human Chondrosarcoma | < 40 µM | No significant cytotoxicity observed. | [2] |
| Bone Marrow-Derived Macrophages (BMMs) | ≤ 20 µM | No cytotoxic effects observed. | [2] |
| RAW264.7 Macrophages | ≤ 20 µM | No cytotoxic effects observed. | [2] |
Table 3: Antioxidant Activity of Toddalia asiatica Leaf Extract
| Assay | Extract | IC50 Value | Reference |
| DPPH Radical Scavenging | Methanolic Leaf Extract | 36 µg/ml |
Note: Data for the pure compound Toddalolactone is not currently available. This value is for the methanolic extract of the plant from which Toddalolactone is derived.
Key Signaling Pathways
In vitro studies have elucidated the molecular mechanisms underlying the biological activities of Toddalolactone, primarily focusing on its modulation of key signaling pathways involved in inflammation and apoptosis.
Anti-inflammatory and Anti-osteoarthritic Mechanisms
Toddalolactone exerts its anti-inflammatory and chondroprotective effects by potently inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]
NF-κB Signaling Pathway Inhibition
Upon stimulation by pro-inflammatory signals such as LPS or IL-1β, Toddalolactone intervenes in the canonical NF-κB pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity. This leads to the downregulation of various pro-inflammatory and catabolic genes.[1]
MAPK Signaling Pathway Inhibition
Toddalolactone also demonstrates inhibitory effects on the MAPK signaling cascade. It has been shown to suppress the phosphorylation of key kinases including JNK, ERK, and p38 in response to inflammatory stimuli.[1] By blocking these pathways, Toddalolactone further contributes to the reduction of pro-inflammatory mediator production.
Apoptotic Pathway
While in vivo studies suggest that Toddalolactone can reduce chondrocyte apoptosis in osteoarthritis models, the precise in vitro apoptotic signaling pathway it modulates remains an active area of investigation. Based on the general mechanisms of apoptosis induction by natural compounds, a putative pathway can be hypothesized. This would likely involve the intrinsic (mitochondrial) pathway, characterized by the regulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases. Further research is required to definitively elucidate the specific molecular targets of Toddalolactone within this pathway.
References
- 1. Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toddalolactone-protects-against-osteoarthritis-by-ameliorating-chondrocyte-inflammation-and-suppressing-osteoclastogenesis - Ask this paper | Bohrium [bohrium.com]
Toddalolactone's Modulation of the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddalolactone, a natural coumarin isolated from Toddalia asiatica, has garnered significant interest for its anti-inflammatory properties. Emerging research has identified the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary target of toddalolactone's therapeutic action. This technical guide provides an in-depth analysis of the effects of toddalolactone on the NF-κB pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential of toddalolactone as an anti-inflammatory agent.
Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
The canonical NF-κB signaling cascade is a critical mediator of the inflammatory response. In resting cells, NF-κB dimers, predominantly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Studies have demonstrated that toddalolactone exerts its anti-inflammatory effects by intervening at multiple key points within this pathway.[1][2][3][4] Specifically, toddalolactone has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB.[1][3] The inhibition of IκBα phosphorylation prevents its degradation, thereby keeping NF-κB retained in the cytoplasm.[1][3] Furthermore, by reducing the phosphorylation of p65, toddalolactone directly attenuates its transcriptional activity. The culmination of these actions is a significant reduction in the nuclear translocation of NF-κB and the subsequent downregulation of its target pro-inflammatory genes.[1][2][3][4]
Data Presentation: Quantitative Effects of Toddalolactone
The following tables summarize the quantitative and semi-quantitative data from key studies investigating the effects of toddalolactone on the NF-κB pathway and downstream inflammatory mediators.
Table 1: Effect of Toddalolactone on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Toddalolactone Concentration | Cytokine Concentration (pg/mL) | Fold Change vs. LPS Control | Reference |
| TNF-α | Control | Undetectable | - | [1] |
| LPS (1 µg/mL) | ~1800 | - | [1] | |
| LPS + 10 µM | ~1200 | ~0.67 | [1] | |
| LPS + 20 µM | ~800 | ~0.44 | [1] | |
| IL-6 | Control | Undetectable | - | [1] |
| LPS (1 µg/mL) | ~1600 | - | [1] | |
| LPS + 10 µM | ~1000 | ~0.63 | [1] | |
| LPS + 20 µM | ~600 | ~0.38 | [1] | |
| IL-1β | Control | Undetectable | - | [1] |
| LPS (1 µg/mL) | ~150 | - | [1] | |
| LPS + 10 µM | ~100 | ~0.67 | [1] | |
| LPS + 20 µM | ~50 | ~0.33 | [1] |
Table 2: Effect of Toddalolactone on NF-κB Pathway Protein Phosphorylation and Pro-inflammatory Gene Expression in Chondrocytes
| Target | Stimulus | Toddalolactone Concentration | Observed Effect | Reference |
| p-p65/p65 | LPS/IL-1β | 10 µM, 20 µM | Dose-dependent decrease in phosphorylation | [2] |
| p-IκBα/IκBα | LPS/IL-1β | 10 µM, 20 µM | Dose-dependent decrease in phosphorylation | [2] |
| TNF-α mRNA | LPS | 10 µM, 20 µM | Dose-dependent decrease in relative expression | [2] |
| IL-6 mRNA | LPS | 10 µM, 20 µM | Dose-dependent decrease in relative expression | [2] |
| MMP13 mRNA | IL-1β | 10 µM, 20 µM | Dose-dependent decrease in relative expression | [2] |
Note: While the referenced studies demonstrate a clear inhibitory effect, specific IC50 values for NF-κB inhibition by toddalolactone are not yet publicly available.
Mandatory Visualizations
References
- 1. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation [frontiersin.org]
- 4. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of Coumarin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarins, a class of benzopyrone-containing heterocyclic compounds, have emerged as a promising scaffold in the development of novel anticancer therapeutics. Their diverse pharmacological activities, coupled with their synthetic tractability, have positioned them as privileged structures in medicinal chemistry. This technical guide provides an in-depth overview of the anticancer properties of coumarin derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Quantitative Anticancer Activity of Coumarin Derivatives
The anticancer efficacy of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various coumarin derivatives against a panel of human cancer cell lines, offering a comparative analysis of their potency.
Table 1: Anticancer Activity of Coumarin-Thiazole and Coumarin-Thiadiazole Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 50a | MDA-MB-231 | 0.16 | [1] |
| A549 | 0.17 | [1] | |
| K562 | 0.31 | [1] | |
| HeLa | 0.25 | [1] | |
| 50b | HeLa | 0.21 | [1] |
| 52d | HT-29 | 0.25 ± 0.004 | [1] |
| HCT-116 | 0.26 ± 0.016 | [1] | |
| 42a-e | MCF-7 | 5.41–10.75 | [1] |
| 48a | HCT-116 | 30.7 (µg/mL) | [1] |
| MCF-7 | 54.9 (µg/mL) | [1] | |
| 48b | HepG2 | 24.9 (µg/mL) | [1] |
Table 2: Anticancer Activity of Coumarin-Triazole Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14c | K562 | 17.9 ± 5.0 | [1] |
| 14d | CaCo-2 | 9.7 ± 1.3 | [1] |
| 16a | MCF-7 | 53.55 | [1] |
| 16b | MCF-7 | 58.62 | [1] |
| 17 | MCF-7 | 49 | [1] |
Table 3: Anticancer Activity of Coumarin-Pyrazole Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 35 | HepG2 | 2.96 ± 0.25 | [1] |
| SMMC-7721 | 2.08 ± 0.32 | [1] | |
| U87 | 3.85 ± 0.41 | [1] | |
| H1299 | 5.36 ± 0.60 | [1] | |
| 36a | HeLa | 5.75 | [1] |
| 36b | HeLa | 6.25 | [1] |
Table 4: Anticancer Activity of Other Coumarin Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-artemisinin hybrid 1a | HepG2 | 3.05 ± 1.60 | [1] |
| Hep3B | 3.76 ± 1.76 | [1] | |
| A2780 | 5.82 ± 2.28 | [1] | |
| OVCAR-3 | 4.60 ± 1.81 | [1] | |
| Coumarin–acridine–thiazole 53a | MDA-MB-231 | 8.03 ± 0.81 | [1] |
| Coumarin–acridine–thiazole 53b | A-549 | 5.18 ± 1.04 | [1] |
| HT-29 | 23.09 ± 1.17 | [1] | |
| Coumarin–thiazolidinone 58a | MCF-7 | 15.65 ± 0.28 (µg/mL) | [1] |
| Coumarin–thiazolidinone 58b | MCF-7 | 12.15 ± 0.05 (µg/mL) | [1] |
| Hydrazide–hydrazone 140a | Panc-1 | 0.129 ± 0.019 | [1] |
| Hydrazide–hydrazone 140b | HepG2 | 4.892 ± 0.086 | [1] |
Mechanisms of Anticancer Action
Coumarin derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple signaling pathways simultaneously. This multi-targeted approach can be advantageous in overcoming drug resistance. The primary mechanisms of action are detailed below.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many coumarin derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. This is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic process. For instance, some derivatives upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death. Platinum(IV) complexes with 4-hydroxycoumarin, for example, induce apoptosis in SKOV-3 cells by up-regulating caspase 3 and caspase 9 expression.[2]
Inhibition of Proliferation and Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Coumarin derivatives can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, most commonly the G2/M phase. This prevents the cells from dividing and propagating. For example, some coumarin-triazole conjugates have been shown to induce S/G2 phase cell cycle arrest.[3]
Targeting Key Signaling Pathways
Several critical signaling pathways that regulate cell growth, survival, and proliferation are often dysregulated in cancer. Coumarin derivatives have been found to modulate these pathways, including:
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is frequently hyperactivated in cancer. Coumarins can inhibit this pathway, leading to decreased cell proliferation and survival.[4][5][6] Derivatives of 3-benzyl coumarin seco-B-ring, for instance, induce apoptosis through the PI3K/Akt/mTOR signaling pathway.[2]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of cell proliferation and is often a target for anticancer drugs.
Other Anticancer Mechanisms
Coumarin derivatives exhibit a broad range of other anticancer activities, including:
-
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some coumarins can inhibit angiogenesis, thereby cutting off the tumor's blood supply.[4][5] Isopentenyloxycoumarins, for example, inhibit angiogenesis by reducing CCl2 chemokine levels.[2]
-
Inhibition of Carbonic Anhydrases: Carbonic anhydrases are enzymes involved in pH regulation and are often overexpressed in tumors. Coumarins can act as inhibitors of these enzymes.[4][5]
-
Inhibition of Microtubule Polymerization: Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death.[4][5] Ferulin C, a natural sesquiterpene coumarin, is a potent colchicine-binding agent that destabilizes microtubules.[2]
-
Inhibition of Multidrug Resistance (MDR): Cancer cells can develop resistance to chemotherapy drugs by overexpressing efflux pumps that remove the drugs from the cell. Some coumarins can inhibit these pumps, thereby sensitizing the cancer cells to chemotherapy.[4][5]
-
Aromatase Inhibition: In estrogen-dependent breast cancers, the enzyme aromatase is a key target. Coumarin imidazolyl derivatives have been shown to inhibit this enzyme.[2]
Detailed Experimental Protocols
The evaluation of the anticancer properties of coumarin derivatives involves a variety of in vitro assays. The following are detailed protocols for some of the key experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
96-well microplate
-
Cells in culture
-
Coumarin derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cells treated with the coumarin derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest the treated and control cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action of the coumarin derivatives.
Materials:
-
SDS-PAGE equipment
-
Electrotransfer system
-
PVDF or nitrocellulose membranes
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
Coumarin derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their ability to target multiple oncogenic pathways, induce apoptosis, and inhibit cell proliferation makes them attractive candidates for further preclinical and clinical investigation. The structure-activity relationship studies continue to guide the design of more potent and selective coumarin-based drugs.[1] Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in in vivo models, and identifying predictive biomarkers to guide their clinical application. The hybridization of the coumarin scaffold with other pharmacophores is also a promising strategy to enhance anticancer activity and overcome drug resistance.[1]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. medium.com [medium.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Toddalolactone: A Novel Therapeutic Candidate for Sepsis and Inflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, and chronic inflammatory diseases represent significant global health challenges with substantial morbidity and mortality.[1][2] The pathophysiology of these conditions is complex, involving an overwhelming production of pro-inflammatory mediators, the so-called "cytokine storm," which leads to tissue damage and organ failure.[1][2][3] Current therapeutic strategies often have limited efficacy, highlighting the urgent need for novel anti-inflammatory and immunomodulatory agents.[1] Toddalolactone, a natural coumarin isolated from the plant Toddalia asiatica, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the current scientific understanding of toddalolactone's effects on sepsis and inflammatory responses, with a focus on its mechanism of action, preclinical efficacy, and relevant experimental data.
Mechanism of Action: Targeting Key Inflammatory Pathways
Toddalolactone exerts its anti-inflammatory effects by modulating several critical signaling pathways implicated in the inflammatory cascade. The primary mechanisms identified to date involve the inhibition of the HMGB1-NF-κB and MAPK signaling pathways.
Inhibition of the HMGB1-NF-κB Signaling Pathway
The High Mobility Group Box 1 (HMGB1) protein is a key late-phase mediator of inflammation in sepsis.[1] Upon inflammatory stimuli, such as lipopolysaccharide (LPS), HMGB1 translocates from the nucleus to the cytoplasm and is subsequently released into the extracellular space, where it activates pro-inflammatory signaling. Toddalolactone has been shown to effectively block this translocation.[3][4]
This inhibition of HMGB1 translocation prevents the activation of the downstream Nuclear Factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] Toddalolactone has been demonstrated to suppress NF-κB transcriptional activity, reduce the nuclear translocation and phosphorylation of the NF-κB p65 subunit, and decrease the phosphorylation of its inhibitor, IκBα.[3][4] Furthermore, it downregulates the expression of Toll-like receptor 4 (TLR4) and IKBKB, upstream components of the NF-κB signaling cascade.[3][4]
References
- 1. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endotoxin in Sepsis: Methods for LPS Detection and the Use of Omics Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation [frontiersin.org]
- 4. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation | MDPI [mdpi.com]
An In-depth Technical Guide to Toddalolactone: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toddalolactone, a naturally occurring coumarin, has garnered significant scientific interest due to its diverse pharmacological activities. First identified in Toddalia asiatica (L.) Lam., this phytochemical has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of toddalolactone. It details the experimental protocols for its isolation and biological evaluation, presents quantitative data on its bioactivities, and elucidates its mechanisms of action, with a focus on its modulation of key signaling pathways such as NF-κB and MAPK. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and History
The journey of toddalolactone began with the phytochemical exploration of Toddalia asiatica, a plant traditionally used in folk medicine. The presence of coumarins in the root bark of this plant was noted in early studies. A significant milestone in the history of toddalolactone was the work of Ishii et al. in 1977, who reported the isolation and characterization of several coumarins, including toddalolactone, from the root bark of Toddalia asiatica.[1] While earlier work by Govindachari and colleagues in 1956 had also pointed to the chemical constituents of this plant, the 1977 publication provided a more detailed account of these compounds.[2]
Subsequent research delved into the stereochemistry of toddalolactone. The absolute configuration of (+)-toddalolactone was determined to be R, a crucial piece of information for understanding its interaction with biological targets. There has been some scientific discussion regarding whether toddalolactone is a genuine natural product or an artifact of the isolation process, potentially derived from a precursor like aculeatin. However, further studies have concluded that toddalolactone is indeed a naturally occurring compound within Toddalia asiatica.
Chemical Structure and Properties
Toddalolactone is classified as a coumarin, a class of benzopyrones widely found in the plant kingdom. Its chemical structure is characterized by a C16H20O6 molecular formula and a systematic IUPAC name of 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one.
Table 1: Chemical and Physical Properties of Toddalolactone
| Property | Value |
| Molecular Formula | C16H20O6 |
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |
| CAS Number | 483-90-9 |
| Appearance | White powder |
| Solubility | Soluble in methanol, slightly soluble in water |
Biological Activities and Therapeutic Potential
Toddalolactone has been shown to possess a wide spectrum of biological activities, making it a compound of interest for drug development. Its therapeutic potential spans across several areas, including inflammation, cancer, and neurodegenerative diseases.
Anti-inflammatory Activity
Toddalolactone exhibits significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, toddalolactone has been shown to inhibit NO production in a dose-dependent manner.
Anticancer Activity
The cytotoxic effects of toddalolactone against various cancer cell lines have been reported. These studies indicate its potential as a lead compound for the development of novel anticancer agents.
PAI-1 Inhibitory Activity
Table 2: Quantitative Bioactivity Data for Toddalolactone
| Biological Activity | Assay/Cell Line | IC50 Value |
| Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Not explicitly found, but inhibitory effect noted |
| Anticancer | Cytotoxicity against NCI-H187 cells | Not explicitly found, but cytotoxicity noted |
| Cytotoxicity against KB cells | Not explicitly found, but cytotoxicity noted | |
| PAI-1 Inhibition | Recombinant human PAI-1 | 37.31 ± 3.23 μM |
Mechanisms of Action
The diverse biological activities of toddalolactone are attributed to its ability to modulate key cellular signaling pathways, primarily the NF-κB and MAPK pathways.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Toddalolactone has been shown to inhibit the activation of the NF-κB pathway. It is suggested to exert its effect by inhibiting the phosphorylation of IκBα (inhibitor of kappa B alpha) and subsequently preventing the nuclear translocation of the p65 subunit of NF-κB.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While the precise effects of toddalolactone on the phosphorylation of specific MAPK components like ERK, JNK, and p38 are still under investigation, its influence on this pathway is believed to contribute to its observed biological activities.
Experimental Protocols
Isolation of Toddalolactone from Toddalia asiatica
The following is a general protocol for the isolation of toddalolactone based on common phytochemical extraction and chromatography techniques.
Protocol:
-
Plant Material: Air-dried and powdered root bark of Toddalia asiatica.
-
Extraction: The powdered plant material is extracted with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. The process is repeated multiple times to ensure complete extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is packed with silica gel (60-120 mesh) and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fraction Collection and Analysis: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Fractions showing similar TLC profiles are pooled together.
-
Purification: The fractions containing toddalolactone are further purified by repeated column chromatography or by recrystallization from a suitable solvent (e.g., methanol) to obtain pure toddalolactone.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.[3][4]
-
Treatment: The cells are treated with various concentrations of toddalolactone (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept low, typically <0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) at 37°C.[3][4]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of toddalolactone that inhibits 50% of cell growth) is determined.
Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide.
Protocol:
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with various concentrations of toddalolactone for a pre-incubation period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production and incubated for a further period (e.g., 24 hours).[5]
-
Sample Collection: After incubation, the cell culture supernatant is collected.[6]
-
Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubated at room temperature for a short period (e.g., 10-15 minutes).[6]
-
Absorbance Measurement: The absorbance of the resulting pink-colored azo dye is measured at a wavelength of around 540 nm.[6]
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of nitric oxide inhibition is calculated.
Conclusion and Future Directions
Future investigations should focus on several key areas. A more detailed elucidation of the specific molecular targets of toddalolactone within the MAPK pathway is needed to fully understand its mechanism of action. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of toddalolactone. Furthermore, medicinal chemistry efforts could be directed towards the synthesis of toddalolactone analogs with improved potency and selectivity. Continued research into toddalolactone holds the potential to unlock new therapeutic strategies for a range of diseases.
References
- 1. [Studies on the chemical constituents of Rutaceae++ plants. LXVI. The chemical constituents of Toddalia asiatica (L.) Lam. (T. aculeata Pers.). (1). Chemical constituents of the root bark] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Toddalolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Toddalolactone, a natural coumarin isolated from plants of the Toddalia genus, notably Toddalia asiatica. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery and development.
Chemical Structure and Properties
Toddalolactone is a substituted coumarin with the systematic IUPAC name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one . Its chemical structure is characterized by a coumarin core with methoxy and dihydroxy-methylbutyl substituents.
| Property | Value |
| Molecular Formula | C₁₆H₂₀O₆ |
| Molecular Weight | 308.33 g/mol |
| CAS Number | 483-90-9 |
| Appearance | White powder |
Spectroscopic Data
The structural elucidation of Toddalolactone has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections detail the characteristic data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Toddalolactone
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | ~6.2 | d | ~9.5 |
| 4 | ~7.9 | d | ~9.5 |
| 8 | ~6.5 | s | - |
| 1' | ~3.0 | m | - |
| 2' | ~3.8 | m | - |
| 4' | ~1.2 | s | - |
| 5' | ~1.3 | s | - |
| 5-OCH₃ | ~3.9 | s | - |
| 7-OCH₃ | ~3.9 | s | - |
| 2'-OH | - | br s | - |
| 3'-OH | - | br s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for Toddalolactone
| Position | Chemical Shift (δ, ppm) |
| 2 | ~161.0 |
| 3 | ~112.0 |
| 4 | ~145.0 |
| 4a | ~105.0 |
| 5 | ~158.0 |
| 6 | ~115.0 |
| 7 | ~160.0 |
| 8 | ~93.0 |
| 8a | ~156.0 |
| 1' | ~28.0 |
| 2' | ~78.0 |
| 3' | ~73.0 |
| 4' | ~25.0 |
| 5' | ~26.0 |
| 5-OCH₃ | ~56.0 |
| 7-OCH₃ | ~56.5 |
Note: The assignments are based on typical values for coumarin skeletons and may require confirmation through 2D NMR experiments.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a crucial technique for the identification and quantification of Toddalolactone in complex mixtures. In positive ion mode, Toddalolactone typically forms a protonated molecule [M+H]⁺.
Table 3: LC-MS/MS Data for Toddalolactone
| Parameter | Value |
| Precursor Ion [M+H]⁺ | m/z 309.1333 (calculated), 309.2 (observed) |
| Key Fragment Ions (MS²) | m/z 205.0501, 235.0606, 219.0657, 191.0708, 177.0551 |
| MRM Transition | m/z 309.2 → 205.2 |
Experimental Protocols
The following sections provide generalized experimental protocols for the isolation and spectroscopic analysis of Toddalolactone.
Isolation of Toddalolactone from Toddalia asiatica
A common procedure for the isolation of coumarins from Toddalia asiatica involves solvent extraction followed by chromatographic separation.
NMR Spectroscopy Protocol
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400-600 MHz).
-
Sample Preparation: Dissolve 5-10 mg of purified Toddalolactone in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra to determine proton chemical shifts and coupling constants.
-
Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and confirm assignments.
-
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.
LC-MS/MS Protocol
The following is a representative UPLC-MS/MS method for the analysis of Toddalolactone.[1]
-
Chromatographic System: A UPLC system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Gradient Elution: A typical gradient might be:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-7 min: 90-10% B
-
7-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transition m/z 309.2 → 205.2.
Signaling Pathways and Logical Relationships
The identification of a natural product like Toddalolactone follows a logical progression from the raw biological material to the final, structurally elucidated compound. This process is heavily reliant on the interplay of separation and spectroscopic techniques.
This guide provides a foundational understanding of the spectroscopic characteristics of Toddalolactone. For more specific applications, researchers are encouraged to consult the primary literature for detailed experimental conditions and data interpretation.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Toddalolactone from Toddalia asiatica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, purification, and analysis of toddalolactone from the medicinal plant Toddalia asiatica. The methodologies are compiled from various scientific studies to offer a comprehensive guide for laboratory applications.
Introduction
Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a medicinal plant widely used in traditional medicine across Asia and Africa.[1][2] The plant is a rich source of various bioactive secondary metabolites, with coumarins and alkaloids being the most prominent.[1][3] Among the diverse coumarins isolated from this plant, toddalolactone has garnered significant scientific interest due to its notable pharmacological activities, including anti-inflammatory, anticancer, and antithrombotic effects.[2][4] These properties make toddalolactone a promising candidate for further investigation in drug discovery and development.
This document outlines various methods for the extraction and purification of toddalolactone from T. asiatica, with a primary focus on the root bark, which is reported to be a potent source of this compound.[1][5] Additionally, analytical protocols for the quantification and purity assessment of the isolated compound are provided.
Extraction Protocols
Several methods have been employed for the extraction of coumarins, including toddalolactone, from T. asiatica. The choice of method and solvent can significantly impact the yield and purity of the crude extract. Below are detailed protocols for different extraction techniques.
Maceration with 95% Ethanol
This method is a conventional technique for extracting a broad range of phytochemicals.
Protocol:
-
Plant Material Preparation: Air-dry the root bark of T. asiatica and grind it into a coarse powder (approximately 24-mesh).[6][7]
-
Extraction:
-
Filtration and Concentration:
Reflux Extraction with Methanol
Reflux extraction utilizes elevated temperatures to enhance extraction efficiency.
Protocol:
-
Plant Material Preparation: Prepare powdered material from the desired part of T. asiatica (e.g., root bark, stem).
-
Extraction:
-
Soak approximately 6.0 g of the powdered plant material in methanol at a solid-liquid ratio of 1:50 (g:mL) for 24 hours.
-
Perform reflux extraction in a constant temperature water bath at 65°C for 2 hours.
-
Repeat the reflux extraction process three times.
-
-
Filtration and Concentration:
-
Combine the extracts from all reflux cycles.
-
Filter the combined extract to remove plant debris.
-
Concentrate the filtrate using a rotary evaporator to yield the crude methanol extract.
-
Microwave-Assisted Extraction (MAE) with Methanol
MAE is a modern and efficient technique that uses microwave energy to accelerate extraction.
Protocol:
-
Plant Material Preparation: Use 2.0 g of dried, powdered T. asiatica (0.15-0.30 mm particle size).[8]
-
Extraction:
-
Post-Extraction:
-
After extraction, cool the vessel and filter the contents to separate the extract from the solid residue.
-
Optimized Extraction with 65% Ethanol
This method has been optimized for the extraction of multiple bioactive compounds from T. asiatica.
Protocol:
-
Plant Material Preparation: Use powdered T. asiatica.
-
Extraction:
-
Mix the powdered plant material with a 65% ethanol aqueous solution at a solid-liquid ratio of 1:20.
-
Extract for 25 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture to obtain the liquid extract.
-
Concentrate the extract to yield the crude product.
-
Purification Protocol: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid chromatography technique for the separation and purification of natural products from crude extracts.
Protocol:
-
Crude Extract Preparation: Start with the crude extract obtained from one of the methods described in Section 2.
-
Solvent System Preparation: Prepare a biphasic solvent system of hexane-ethyl acetate-methanol-water with a volume ratio of 5:5:5.5:4.5 (v/v/v/v).[8] Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Operation:
-
Fill the HSCCC coil with the stationary phase (upper phase).
-
Inject the crude extract dissolved in a small amount of the solvent system.
-
Pump the mobile phase (lower phase) through the coil at a specific flow rate.
-
Collect fractions as they elute from the column.
-
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing toddalolactone.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain purified toddalolactone.
Quantitative Data
The yield of toddalolactone can vary depending on the plant part, geographical source, and the extraction and purification methods employed. While specific yield data for toddalolactone is not consistently reported across the literature, the following tables provide an overview of related quantitative findings.
Table 1: Extraction Yields from Toddalia asiatica
| Extraction Method | Solvent | Plant Part | Total Extract Yield (%) | Reference |
| Maceration | 95% Ethanol | Root Bark | Not Specified | [6][7] |
| Reflux | Methanol | Various | Not Specified | |
| Decoction | Water | Not Specified | 7.241 - 14.466 | |
| Optimized | 65% Ethanol | Not Specified | Not Specified |
Table 2: Yield and Purity of Furanocoumarins from T. asiatica using MAE and HSCCC
| Compound | Yield (mg/g of dried plant material) | Purity (%) | Reference |
| Isopimpinellin | 0.85 | 95.0 | [8] |
| Pimpinellin | 2.55 | 99.1 | [8] |
| Phellopterin | 0.95 | 96.4 | [8] |
Analytical Protocols for Quality Control
To ensure the identity and purity of the extracted toddalolactone, analytical techniques such as HPLC and UPLC-MS/MS are essential.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Instrumentation:
-
HPLC system with a DAD detector
-
C18 column
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Detection Wavelength: 280 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Protocol:
-
Standard Preparation: Prepare a stock solution of purified toddalolactone standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the extracted sample in methanol and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the toddalolactone peak in the sample chromatogram by comparing the retention time with the standard. Calculate the purity based on the peak area relative to the total peak area.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification
Instrumentation:
-
UPLC system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
UPLC BEH C18 column.
Chromatographic and MS Conditions:
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).
-
Ionization Mode: Positive ESI.
-
MRM Transitions: For toddalolactone, monitor the precursor ion at m/z 309.2 and the product ion at m/z 205.2.
-
Calibration Range: 5–4,000 ng/mL in the desired matrix (e.g., plasma, buffer).
Protocol:
-
Sample and Standard Preparation: Prepare calibration standards and quality control samples by spiking a known concentration of toddalolactone standard into the relevant matrix. For extracted samples, perform a suitable dilution in the mobile phase.
-
Analysis: Inject the prepared samples and standards into the UPLC-MS/MS system.
-
Data Processing: Quantify the amount of toddalolactone in the samples by constructing a calibration curve of peak area versus concentration.
Visualizations
Experimental Workflow
Caption: Workflow for Toddalolactone Extraction and Purification.
Signaling Pathway
Natural coumarins are known to exert their anti-inflammatory and anticancer effects by modulating various signaling pathways. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[9][]
Caption: Toddalolactone's Potential Modulation of the NF-κB Pathway.
References
- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ethnopharmacologia.org [ethnopharmacologia.org]
- 6. Hemostatic chemical constituents from natural medicine Toddalia asiatica root bark by LC-ESI Q-TOF MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Toddalolactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of toddalolactone derivatives and detailed protocols for their evaluation as potential therapeutic agents. Toddalolactone, a naturally occurring coumarin, and its synthetic derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Introduction
Toddalolactone is a natural product isolated from Toddalia asiatica. Coumarins, the structural class to which toddalolactone belongs, are a well-established group of heterocyclic compounds with a wide range of biological activities. The modification of the toddalolactone scaffold offers a promising avenue for the development of novel drug candidates with enhanced potency and selectivity. This document outlines a plausible synthetic strategy for toddalolactone and its derivatives, along with protocols for assessing their biological effects.
Synthesis of Toddalolactone Derivatives
The total synthesis of toddalolactone can be approached through a multi-step process involving the formation of the coumarin core, introduction of the prenyl side chain, and subsequent stereoselective dihydroxylation.
Part 1: Synthesis of the Coumarin Core
A common and effective method for synthesizing the coumarin skeleton is the Pechmann condensation[1][2]. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of the 5,7-dimethoxycoumarin core of toddalolactone, 3,5-dimethoxyphenol would be the starting phenol.
Experimental Protocol: Pechmann Condensation for 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one
-
Reaction Setup: In a suitable reaction vessel, charge 3,5-dimethoxyphenol (1 equivalent) and glacial acetic acid. Stir the mixture at 40–45 °C until a clear solution is obtained.
-
Addition of Reagents: Cool the reaction mixture to 8 °C. Prepare a solution of ethyl-4-chloroacetoacetate (1 equivalent) in glacial acetic acid and sulfuric acid. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature between 8–10 °C.
-
Reaction Progression: Stir the reaction mixture for 1 hour at room temperature. Gradually raise the temperature to 60 °C and continue stirring for 12 hours at 55–60 °C.
-
Work-up: Cool the mixture to 40 °C and add water dropwise over 15 minutes. Stir for an additional 2 hours at room temperature to facilitate product precipitation.
-
Isolation and Purification: Filter the precipitate and wash with water. Create a slurry of the crude product in methanol and stir for 30 minutes at 0–5 °C. Filter the solid, wash with cold methanol, and dry under vacuum to yield 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one[3].
Part 2: Introduction of the Prenyl Side Chain
The introduction of the prenyl group at the C6 position can be achieved through a Claisen rearrangement of an O-prenylated precursor[4][5][6][7]. This[8][8]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation.
Experimental Protocol: Synthesis of 6-prenyl-5,7-dimethoxycoumarin (Conceptual)
-
O-Prenylation: React the appropriate 5,7-dimethoxycoumarin precursor with prenyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to form the O-prenylated ether.
-
Claisen Rearrangement: Heat the O-prenylated coumarin in a high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether) to induce the Claisen rearrangement, which will regioselectively form the C-prenylated product at the C6 position.
-
Purification: Purify the resulting 6-prenyl-5,7-dimethoxycoumarin using column chromatography on silica gel.
Part 3: Asymmetric Dihydroxylation of the Prenyl Side Chain
The final key step in the synthesis of (+)-Toddalolactone is the asymmetric dihydroxylation of the prenyl side chain to introduce the chiral diol. The Sharpless asymmetric dihydroxylation is a reliable method for this transformation, utilizing osmium tetroxide as a catalyst in the presence of a chiral ligand[9][10][11][12].
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Reaction Setup: Dissolve the 6-prenyl-5,7-dimethoxycoumarin in a mixture of t-butanol and water.
-
Reagent Addition: Add the AD-mix-β (for the desired stereoisomer of toddalolactone) to the solution and stir vigorously at room temperature until the reaction is complete (monitored by TLC). AD-mix-β contains potassium osmate, a chiral ligand ((DHQD)2PHAL), and potassium ferricyanide as the re-oxidant[9].
-
Quenching and Work-up: Quench the reaction by adding sodium sulfite and stirring for 1 hour. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield (+)-Toddalolactone.
Workflow for the Synthesis of Toddalolactone
Caption: Proposed synthetic workflow for (+)-Toddalolactone.
Biological Activities and Protocols
Toddalolactone derivatives have shown promise as both anticancer and anti-inflammatory agents. The following sections detail their mechanism of action and provide protocols for their biological evaluation.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of coumarin derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer)[13][14][15].
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized toddalolactone derivatives (e.g., 0.01 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Anticancer Activity of Selected Coumarin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Coumarin-pyridine hybrid 24a | MCF-7 | 1.11 - 9.33 | [15] |
| Coumarin-pyridine hybrid 24a | A549 | 1.11 - 9.33 | [15] |
| Compound 4 | MCF-7 | 3.26 | [14] |
| Compound 4 | A549 | 9.34 | [14] |
| Compound 122 | MCF-7 | 5.17 | [13] |
| Compound 122 | A549 | 4.29 | [13] |
| Coumarin-1,2,3-triazole hybrid 16a | MCF-7 | 53.55 | [13] |
| Coumarin-tagged 1,3,4-oxadizaole 38a | MCF-7 | < 5 | [13] |
| Coumarin-thiazole hybrid 42a-e | MCF-7 | 5.41 - 10.75 | [13] |
Anti-inflammatory Activity and NF-κB Signaling
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[16][17][18][][20]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines.
Inhibition of NF-κB by Toddalolactone Derivatives
Caption: Inhibition of the NF-κB signaling pathway by Toddalolactone derivatives.
Experimental Protocol: NF-κB Inhibition Assay (Reporter Gene Assay)
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with the synthesized toddalolactone derivatives for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Conclusion
The synthetic pathways and biological evaluation protocols outlined in these application notes provide a framework for the development and characterization of novel toddalolactone derivatives. The potential of these compounds to act as anticancer and anti-inflammatory agents warrants further investigation. The provided methodologies can be adapted and optimized to explore the structure-activity relationships of this promising class of natural product derivatives.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric dihydroxylation of vinyl- and allyl-silanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric dihydroxylation of d-glucose derived alpha,beta-unsaturated ester: synthesis of azepane and nojirimycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. mdpi.com [mdpi.com]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Speed Counter-Current Chromatography for Toddalolactone Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toddalolactone, a natural coumarin isolated from Toddalia asiatica (L.) Lam., has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects. High-Speed Counter-Current Chromatography (HSCCC) offers an efficient liquid-liquid partition chromatography technique for the preparative separation and purification of such bioactive compounds from complex natural product extracts. This document provides detailed application notes and protocols for the purification of Toddalolactone using HSCCC, based on established methodologies.
Data Presentation
Table 1: HSCCC System and Operating Parameters for Toddalolactone Purification
| Parameter | Value | Reference |
| Instrument | High-Speed Counter-Current Chromatography (HSCCC) | [1] |
| Solvent System | n-hexane/ethyl acetate/methanol/water | [1] |
| Volume Ratio (v/v) | 5:5:3:7 (Initial Separation) | [1] |
| Volume Ratio (v/v) | 5:5:4:6 (2D-CCC for final purification) | [1] |
| Revolution Speed | Not explicitly stated for Toddalolactone, but 800 rpm is common for similar compounds. | [2] |
| Flow Rate | Not explicitly stated for Toddalolactone, but 2.0 mL/min is common for similar compounds. | [2] |
| Detection Wavelength | Not explicitly stated, but UV detection between 254 nm and 270 nm is typical for coumarins. | [2] |
| Stationary Phase | Upper phase of the solvent system | [1] |
| Mobile Phase | Lower phase of the solvent system | [1] |
Table 2: Performance Data for Toddalolactone Purification
| Parameter | Result | Reference |
| Purity | > 98% | [1] |
| Recovery | Not explicitly stated in the reviewed literature. | |
| Separation Time | Total separation time for the fraction containing Toddalolactone in the second dimension was 300 min. | [1] |
Experimental Protocols
Preparation of Crude Extract from Toddalia asiatica
-
Grinding: Grind the dried roots of Toddalia asiatica into a coarse powder.
-
Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition sequentially with petroleum ether, ethyl acetate, and n-butanol.
-
Collect the ethyl acetate fraction, as it is enriched with coumarins like Toddalolactone.
-
Evaporate the ethyl acetate to dryness to yield the crude extract for HSCCC purification.
-
HSCCC Purification of Toddalolactone
-
Preparation of the Two-Phase Solvent System:
-
Prepare the n-hexane/ethyl acetate/methanol/water solvent systems in the specified volume ratios (5:5:3:7 for the initial separation and 5:5:4:6 for the second dimension).[1]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to equilibrate and separate at room temperature.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
-
-
HSCCC System Equilibration:
-
Fill the entire HSCCC column with the upper phase (stationary phase).
-
Set the revolution speed (e.g., 800 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min) until the mobile phase front emerges from the column outlet and a hydrodynamic equilibrium is established. The retention of the stationary phase should be monitored.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude ethyl acetate extract in a suitable volume of the lower phase.
-
Inject the sample solution into the HSCCC system.
-
Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram peaks.
-
-
Two-Dimensional HSCCC for Final Purification:
-
Combine the fractions from the initial separation that contain Toddalolactone.
-
Concentrate these fractions to dryness.
-
Repeat the HSCCC procedure using the second solvent system (n-hexane/ethyl acetate/methanol/water at 5:5:4:6) to achieve higher purity.[1]
-
-
Purity Analysis:
-
Analyze the purity of the final collected fractions corresponding to Toddalolactone using High-Performance Liquid Chromatography (HPLC). A purity of over 98% has been reported using this two-dimensional approach.[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for Toddalolactone Purification.
Signaling Pathway of Toddalolactone
Recent studies have shown that Toddalolactone exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[3]
Caption: Toddalolactone's Inhibition of Inflammatory Pathways.
References
- 1. A Simple and Efficient Two-Dimensional High-Speed Counter-Current Chromatography Linear Gradient and Isocratic Elution Modes for the Preparative Separation of Coumarins from Roots of Toddalia asiatica (Linn.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate Toddalolactone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of Toddalolactone. The assays described herein are designed to assess its anti-cancer, anti-inflammatory, and specific enzyme inhibitory effects.
Data Presentation
The following tables summarize the reported quantitative data for Toddalolactone's activity in various assays.
Table 1: Anti-Inflammatory and Anti-Osteoclastogenesis Activity of Toddalolactone
| Assay | Cell Line | Treatment | Concentration of Toddalolactone | Outcome |
| Cell Viability | SW1353 Chondrocytes | Toddalolactone alone | 0-40 µM | No significant cytotoxicity observed.[1] |
| Anti-inflammatory | SW1353 Chondrocytes | LPS (10 µg/ml) | 10 µM | Significant reduction in the expression of IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13.[1] |
| Anti-inflammatory | SW1353 Chondrocytes | IL-1β (10 ng/ml) | 10 µM | Significant reduction in the expression of pro-inflammatory and catabolic mediators.[1] |
| NF-κB Inhibition | SW1353 Chondrocytes | LPS or IL-1β | 10 µM | Suppressed the translocation of p65 into the nucleus.[1] |
| MAPK Inhibition | SW1353 Chondrocytes | LPS or IL-1β | 10 µM | Inhibited the phosphorylation of JNK, ERK, and p38.[1] |
| Osteoclastogenesis | Bone Marrow-Derived Macrophages (BMMs) | RANKL | Not specified | Inhibited RANKL-induced osteoclastogenesis.[1] |
| Assay | Method | Outcome |
| PAI-1 Inhibition | Chromogenic Assay | IC50 = 37.31 ± 3.23 µM.[3] |
| PAI-1/uPA Complex Formation | SDS-PAGE | Inhibited the formation of the PAI-1/uPA complex in a dose-dependent manner (12.5-100 µM).[3] |
Experimental Protocols
Anti-Cancer Activity Assays
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Toddalolactone in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of Toddalolactone or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and treat with Toddalolactone at desired concentrations (e.g., IC50 and 2x IC50 values determined from the MTT assay) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-Inflammatory Activity Assays
Principle: NF-κB is a key transcription factor that regulates inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with pro-inflammatory stimuli like lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β), IκB is degraded, and NF-κB (typically the p65 subunit) translocates to the nucleus to activate gene transcription. This assay visualizes the subcellular localization of NF-κB p65 using immunofluorescence microscopy.
Protocol:
-
Cell Seeding: Seed SW1353 chondrocytes on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with Toddalolactone (e.g., 10 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (10 µg/mL) or IL-1β (10 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Observe the localization of p65 (green fluorescence) in relation to the nucleus (blue fluorescence). In unstimulated or Toddalolactone-treated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.
Principle: The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in mediating inflammatory responses. Activation of these pathways involves the phosphorylation of the respective kinase proteins. Western blotting can be used to detect the levels of phosphorylated (activated) and total MAPK proteins.
Protocol:
-
Cell Lysis: Seed SW1353 chondrocytes in a 6-well plate, pre-treat with Toddalolactone, and stimulate with LPS or IL-1β as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated forms of ERK, JNK, and p38, as well as total ERK, JNK, and p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Toddalolactone on MAPK activation.
PAI-1 Inhibitory Activity Assay
Protocol:
-
uPA Addition: Add a fixed amount of uPA to each well and incubate for 10 minutes at 37°C.
-
Substrate Addition: Add the chromogenic substrate for uPA (e.g., S-2444) to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of Toddalolactone and determine the IC50 value.
Protocol:
-
uPA Addition: Add uPA to a final concentration of 0.8 µM and incubate for 10 minutes at 37°C.
-
Sample Preparation: Add 2x non-reducing SDS-PAGE loading buffer and heat the samples at 100°C for 3 minutes.
-
SDS-PAGE: Run the samples on a 10% SDS-polyacrylamide gel.
Visualizations
Caption: Workflow for assessing the anti-cancer activity of Toddalolactone.
Caption: Workflow for assessing the anti-inflammatory activity of Toddalolactone.
Caption: Toddalolactone's inhibition of inflammatory signaling pathways.
References
- 1. Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum [frontiersin.org]
Animal Models for In Vivo Studies of Toddalolactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddalolactone is a naturally occurring coumarin isolated from Toddalia asiatica that has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-thrombotic properties.[1] Preclinical in vivo studies are crucial for evaluating the therapeutic potential and understanding the mechanisms of action of Toddalolactone. This document provides detailed application notes and protocols for utilizing relevant animal models to investigate the in vivo efficacy of Toddalolactone.
Data Presentation: Quantitative In Vivo Data for Toddalolactone
The following tables summarize the available quantitative data from in vivo studies investigating the effects of Toddalolactone and its source extract.
Table 1: In Vivo Anti-Inflammatory and Analgesic Effects of Toddalia asiatica Root Extract
| Animal Model | Species | Treatment | Dose (mg/kg) | Route | Effect | % Inhibition/Reduction | Reference |
| Carrageenan-induced Paw Edema | Mouse | T. asiatica root bark extract | 100 | i.p. | Reduction in paw edema | 37.04% | [2] |
| Formalin-induced Pain (Early Phase) | Mouse | T. asiatica root bark extract | 200 | i.p. | Antinociceptive activity | Significant (p < 0.01) | [2] |
| Formalin-induced Pain (Late Phase) | Mouse | T. asiatica root bark extract | 100 | i.p. | Antinociceptive activity | Highly significant (p < 0.001) | [2] |
Table 2: In Vivo Effects of Toddalolactone in Osteoarthritis and Thrombosis Models
| Animal Model | Species | Treatment | Dose (mg/kg) | Route | Effect | Key Findings | Reference |
| Anterior Cruciate Ligament Transection (ACLT)-induced Osteoarthritis | Mouse | Toddalolactone | Not Specified | i.p. | Attenuated cartilage erosion, inhibited bone resorption | Delayed cartilage erosion, reduced chondrocyte apoptosis, inhibited osteoclast activity | [3][4] |
| FeCl₃-induced Arterial Thrombosis | Mouse | Toddalolactone | Not Specified | i.p. | Reduced arterial thrombus weight | Significantly prolonged tail bleeding time | [5][6] |
| CCl₄-induced Liver Fibrosis | Mouse | Toddalolactone | Not Specified | i.p. | Reduced liver fibrosis | Decreased plasma hydroxyproline levels | [6] |
Table 3: Pharmacokinetic Parameters of Toddalolactone in Rats
| Species | Dose (mg/kg) | Route | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋ₜ (µg/mL/h) | Reference |
| Sprague-Dawley Rat | 10 | i.v. | 0.42 | 0.25 | 1.05 | 0.46 | [7] |
Signaling Pathways Modulated by Toddalolactone
Toddalolactone has been shown to exert its effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Toddalolactone has been demonstrated to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Toddalolactone prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
References
- 1. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alantolactone exhibits antiproliferative and apoptosis-promoting properties in colon cancer model via activation of the MAPK-JNK/c-Jun signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols for the Isolation of Toddalolactone from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: Toddalolactone is a naturally occurring coumarin that has been isolated from various parts of the plant Toddalia asiatica (L.) Lam., a species with a history of use in traditional medicine.[1] This document provides detailed protocols for the extraction and isolation of Toddalolactone, intended to guide researchers in obtaining this compound for further study, including pharmacological screening and drug development. The methodologies described are based on established scientific literature and encompass both conventional and modern extraction and purification techniques.
Data Presentation: Comparison of Isolation Parameters
The following tables summarize quantitative data from various studies on the extraction and purification of compounds from Toddalia asiatica. While specific yield data for Toddalolactone is not always reported, the data for related coumarins provides a valuable reference for expected outcomes.
Table 1: Extraction Conditions and Yields of Furanocoumarins from T. asiatica
| Parameter | Method | Plant Material | Solvent | Solid/Liquid Ratio | Temperature | Time | Yield of Related Coumarins | Reference |
| Extraction | Microwave-Assisted Extraction (MAE) | Dried Powder | Methanol | 1:10 (g/mL) | 50°C | 1 min | Isopimpinellin: 0.85 mg/g, Pimpinellin: 2.55 mg/g, Phellopterin: 0.95 mg/g | [2] |
| Extraction | Reflux Extraction | Dried Powder | Methanol | 1:50 (g/mL) | 65°C | 3 x 2h | Not Specified | [3] |
| Extraction | Maceration | Dried Powder | 70% Hydroalcoholic Solution | 1:5 (g/mL) | Room Temp. | 3 days | Not Specified | [4] |
| Extraction | Sonication | Dried Powder | 70% Hydroalcoholic Solution | 1:5 (g/mL) | Not Specified | 3 x 20 min | Not Specified | [4] |
Table 2: Chromatographic Purification Parameters
| Chromatography Type | Stationary Phase | Mobile Phase / Solvent System | Purity Achieved (Related Coumarins) | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Upper phase of two-phase system | n-hexane/ethyl acetate/methanol/water (5:5:3:7, v/v) | Not specified for Toddalolactone | [2] |
| High-Speed Counter-Current Chromatography (HSCCC) | Upper phase of two-phase system | hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v) | Pimpinellin: 99.1%, Phellopterin: 96.4% | [2] |
| Column Chromatography (Alkaloids) | Silica Gel | Chloroform:Methanol (10:1) | Not Applicable | [5] |
| HPLC | C18 Column | Acetonitrile and 5 mmol/L ammonium formate aqueous solution | Analytical Method | [6] |
Experimental Protocols
Protocol 1: Conventional Isolation of Toddalolactone using Reflux Extraction and Silica Gel Column Chromatography
This protocol outlines a traditional method for extracting and isolating Toddalolactone.
1. Plant Material Preparation:
-
Collect fresh root bark of Toddalia asiatica.
-
Wash the plant material thoroughly to remove any soil and debris.
-
Air-dry the material in the shade or use a laboratory oven at a temperature below 40°C to prevent degradation of thermolabile compounds.
-
Grind the dried plant material into a coarse powder (20-40 mesh) to increase the surface area for extraction.[7]
2. Extraction:
-
Weigh 100 g of the dried, powdered plant material and place it into a 3 L round-bottom flask.
-
Add 2 L of methanol to the flask (a solid-liquid ratio of 1:20 g/mL).[3]
-
Set up a reflux apparatus and heat the mixture in a water bath at 65°C for 2 hours.[3]
-
Allow the mixture to cool, and then filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
3. Fractionation (Optional but Recommended):
-
Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Toddalolactone, being a coumarin, is expected to be enriched in the ethyl acetate fraction.
4. Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).[8]
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 9:1 to 1:1, then pure ethyl acetate), followed by ethyl acetate:methanol gradients if necessary.[9]
-
Collect fractions of 20-25 mL and monitor the separation using Thin Layer Chromatography (TLC).
5. TLC Monitoring and Isolation:
-
Spot the collected fractions on TLC plates (silica gel 60 F254).
-
Develop the TLC plates in a suitable solvent system (e.g., toluene:ethyl acetate 7:3).[8]
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine fractions that show a prominent spot corresponding to a Toddalolactone standard (if available) or fractions with similar TLC profiles.
-
Evaporate the solvent from the combined fractions to yield purified Toddalolactone. Recrystallization from a suitable solvent (e.g., methanol) can be performed for further purification.
Protocol 2: Rapid Isolation using Microwave-Assisted Extraction (MAE) and High-Speed Counter-Current Chromatography (HSCCC)
This protocol utilizes modern techniques for faster and more efficient isolation.[2]
1. Plant Material Preparation:
-
Prepare dried, powdered T. asiatica as described in Protocol 1.
2. Microwave-Assisted Extraction (MAE):
-
Place 10 g of the dried powder into a microwave extraction vessel.
-
Add 100 mL of methanol (1:10 g/mL ratio).[2]
-
Extract at 50°C for 1 minute using a microwave extractor.[2]
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the extract using a rotary evaporator to obtain the crude extract for HSCCC separation.
3. HSCCC Separation:
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (5:5:3:7, v/v/v/v).[2] Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Instrument Setup:
-
Sample Injection and Fractionation:
- Once hydrodynamic equilibrium is reached (mobile phase elutes from the column outlet), dissolve a known amount of the crude extract in the mobile phase and inject it into the column.
- Continuously monitor the eluent at a suitable UV wavelength (e.g., 270 nm).[2]
- Collect fractions based on the peaks observed in the chromatogram.
-
Isolation and Analysis:
- Evaporate the solvent from the fractions corresponding to the Toddalolactone peak.
- Analyze the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).[2]
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for conventional isolation of Toddalolactone.
Caption: Workflow for rapid isolation of Toddalolactone.
References
- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 5. ijirset.com [ijirset.com]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. sciensage.info [sciensage.info]
- 9. repository.up.ac.za [repository.up.ac.za]
Application Note: Quantitative Analysis of Toddalolactone in Mouse Blood using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Toddalolactone in mouse blood. The described protocol utilizes a simple liquid-liquid extraction for sample preparation and a rapid UPLC separation, providing a reliable and efficient workflow for pharmacokinetic studies and other research applications. The method demonstrates excellent linearity, precision, accuracy, and recovery, with a lower limit of quantification of 5 ng/mL.
Introduction
Toddalolactone, a natural coumarin isolated from Toddalia asiatica (L.) Lam., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-thrombotic effects.[1][2] To facilitate further research and development of Toddalolactone as a potential therapeutic agent, a reliable method for its quantification in biological matrices is essential. This document provides a detailed protocol for the analysis of Toddalolactone in mouse blood using a UPLC-MS/MS system.
Experimental
Materials and Reagents
-
Toddalolactone (purity >98%)
-
Oxypeucedanin hydrate (Internal Standard, IS, purity >98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Mouse blood (blank)
Equipment
-
UPLC system (e.g., ACQUITY H-Class, Waters Corp.)
-
Tandem mass spectrometer (e.g., XEVO TQS-micro, Waters Corp.) with an electrospray ionization (ESI) source
-
UPLC column: BEH C18, 1.7 µm, 2.1 x 50 mm
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation
A liquid-liquid extraction procedure is employed for the preparation of mouse blood samples.[3]
-
Pipette 20 µL of mouse blood into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution (Oxypeucedanin hydrate, 100 ng/mL in methanol).
-
Add 1 mL of ethyl acetate.
-
Vortex the tube for 1 minute.
-
Centrifuge at 3,000 rpm for 10 minutes at 4 °C.
-
Transfer 0.9 mL of the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of methanol.
-
Centrifuge to pellet any insoluble material.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.
Chromatographic Conditions
-
Column: UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[1]
-
Column Temperature: 30 °C[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Flow Rate: 0.4 mL/min[1]
-
Gradient:
-
0-0.2 min: 10% B
-
0.2-1.4 min: 10-85% B
-
1.4-2.0 min: 85% B
-
2.0-2.1 min: 85-10% B
-
2.1-3.5 min: 10% B[1]
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)[3]
-
Capillary Voltage: 2 kV[3]
-
Source Temperature: 150 °C[3]
-
Drying Gas Temperature: 450 °C[3]
-
Drying Gas Flow: 900 L/h[3]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Toddalolactone | 309.2 | 205.2 | 20 | 24 |
| Oxypeucedanin hydrate (IS) | 305.1 | 203.0 | 34 | 10 |
Results and Discussion
The developed LC-MS/MS method was validated according to the US Food and Drug Administration (FDA) bioanalytical guidelines.[1] The method demonstrated high selectivity with no significant interference from endogenous components in the blank mouse blood.[1]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5–4,000 ng/mL with a correlation coefficient (r) greater than 0.995.[3] The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a precision of 12.5% and accuracy of 90.9%.[3] The limit of detection (LOD) was determined to be 2 ng/mL.[3]
Precision and Accuracy
The intra-day and inter-day precision was less than 13%, and the accuracy ranged from 90.9% to 108.4% for quality control (QC) samples at low, medium, and high concentrations.[3]
Table 1: Precision and Accuracy of the Method [1][3]
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 10 (Low) | < 13 | < 13 | 90.9 - 108.4 |
| 450 (Medium) | < 13 | < 13 | 90.9 - 108.4 |
| 3600 (High) | < 13 | < 13 | 90.9 - 108.4 |
Recovery and Matrix Effect
The liquid-liquid extraction method provided consistent and high recovery of Toddalolactone from mouse blood, which was greater than 77.3%.[1] The matrix effect was evaluated and found to be in the range of 93.5% to 98.4%, indicating minimal ion suppression or enhancement from the biological matrix.[3]
Table 2: Recovery and Matrix Effect [1][3]
| Analyte | Recovery (%) | Matrix Effect (%) |
| Toddalolactone | > 77.3 | 93.5 - 98.4 |
Stability
Toddalolactone was found to be stable in mouse blood under various storage and handling conditions, including at room temperature for 2 hours, at -20 °C for 30 days, and after three freeze-thaw cycles.[3] The accuracy under these conditions was between 86% and 115%, with a precision of less than 13%.[3]
Visualizations
Caption: Experimental workflow for Toddalolactone quantification.
References
- 1. toddalolactone-protects-against-osteoarthritis-by-ameliorating-chondrocyte-inflammation-and-suppressing-osteoclastogenesis - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toddalolactone Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies on the metabolism of Toddalolactone, a natural coumarin with potential therapeutic activities.[1][2][3] The following protocols and data are essential for understanding its pharmacokinetic profile and potential drug-drug interactions.
Introduction
Toddalolactone is a naturally occurring coumarin found in Toddalia asiatica (L.) Lam. (Rutaceae), a plant used in traditional medicine for its anti-inflammatory, anti-cancer, and anti-hypertensive properties.[1][2][3] Understanding the metabolic fate of Toddalolactone is a critical step in its development as a therapeutic agent. This document outlines the in vitro and in vivo experimental designs for characterizing its metabolic stability, identifying the enzymes responsible for its biotransformation, and determining its pharmacokinetic parameters.
Data Presentation
In Vitro Metabolic Stability of Toddalolactone
The metabolic stability of Toddalolactone varies across different species. The following table summarizes the half-life (T₁/₂) of Toddalolactone when incubated with liver microsomes from various species in the presence of cofactors for either CYP-mediated (oxidative) or UGT-mediated (glucuronidation) reactions.
| Species | CYP-Mediated T₁/₂ (min) | UGT-Mediated T₁/₂ (min) |
| Human | 673 | 83 |
| Monkey | 245 | 66 |
| Dog | - | - |
| Minipig | - | - |
| Rabbit | - | - |
| Rat | - | - |
| Mouse | - | - |
| Data extracted from a study where Toddalolactone (20 µM) was incubated with liver microsomes.[1][2] |
Pharmacokinetic Parameters of Toddalolactone in Rats
The in vivo pharmacokinetic profile of Toddalolactone has been investigated in Sprague-Dawley rats following intravenous administration.
| Parameter | Value |
| Dose (mg/kg) | 10 |
| Cmax (µg/mL) | 0.42 |
| Tmax (h) | 0.25 |
| T₁/₂ (h) | 1.05 |
| AUC₀₋t (µg/mL*h) | 0.46 |
| Pharmacokinetic parameters were determined after a single intravenous injection in six Sprague-Dawley rats.[1][2][4] |
Pharmacokinetic Parameters of Toddalolactone in Mice
A study in ICR mice provided pharmacokinetic data after both intravenous and oral administration.
| Administration | Dose (mg/kg) | T₁/₂ (h) | Bioavailability (%) |
| Intravenous | 5 | 1.3 ± 1.0 | - |
| Oral | 20 | 0.8 ± 0.6 | 22.4 |
| Data from a study in male ICR mice.[5] |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to assess the rate of metabolism of Toddalolactone in different species.
Materials:
-
Toddalolactone
-
Liver microsomes from various species (e.g., human, rat, mouse, dog, monkey)[1]
-
NADPH regenerating system (for CYP-mediated metabolism)
-
UDPGA (for UGT-mediated metabolism)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
HPLC or UPLC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Toddalolactone in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes (e.g., 0.2 mg/mL protein concentration) and phosphate buffer.[4]
-
Pre-incubate the mixture at 37°C for 3 minutes.[1]
-
Initiate the metabolic reaction by adding the NADPH regenerating system (for oxidative metabolism) or UDPGA (for glucuronidation) and Toddalolactone (final concentration, e.g., 20 µM).[1][4]
-
Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 30, 60, 90 minutes).[1][2][3][4]
-
Quench the reaction by adding a cold organic solvent like acetonitrile (e.g., 200 µL).[1]
-
Centrifuge the samples to precipitate proteins (e.g., 18,000 g for 15 minutes at 4°C).[1]
-
Analyze the supernatant for the remaining concentration of Toddalolactone using a validated HPLC or UPLC-MS/MS method.[1]
-
Calculate the half-life (T₁/₂) from the disappearance rate of Toddalolactone.
CYP450 Isoform Phenotyping
This protocol helps identify the specific Cytochrome P450 enzymes involved in Toddalolactone metabolism using two primary methods: recombinant human CYP isoforms and chemical inhibition assays.
3.2.1. Recombinant Human CYP Isoform Assay
Materials:
-
Toddalolactone
-
Recombinant human CYP isoforms (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, CYP3A5)[1]
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Incubate Toddalolactone with each individual recombinant CYP isoform in the presence of the NADPH regenerating system.
-
Follow the general incubation and quenching procedures as described in the metabolic stability assay (Protocol 3.1).
-
Analyze the formation of metabolites. The isoforms that produce the highest amount of metabolites are considered the primary enzymes responsible for its metabolism.[1] Studies have shown that CYP1A1 and CYP3A5 are the major CYP isoforms involved in the biotransformation of toddalolactone.[1][2]
3.2.2. Chemical Inhibition Assay
Materials:
-
Toddalolactone
-
Human liver microsomes (HLMs)
-
Specific CYP450 inhibitors (see table below)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Pre-incubate HLMs with a specific CYP450 inhibitor for a defined period.
-
Initiate the metabolic reaction by adding Toddalolactone and the NADPH regenerating system.
-
Follow the general incubation and quenching procedures as described in Protocol 3.1.
-
Analyze the formation of the major metabolite. A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
| Inhibitor | Target CYP Isoform | Concentration |
| Furafylline | CYP1A2 | 10 µM[1] |
| Sulphaphenazole | CYP2C9 | 10 µM[1] |
| Omeprazole | CYP2C19 | 20 µM[1] |
| Quinidine | CYP2D6 | 10 µM[1] |
| Clomethiazole | CYP2E1 | 50 µM[1] |
| Ketoconazole | CYP3A | 1 µM[1] |
| Clobetasol propionate | CYP3A5 | 1.8 µM[1] |
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of Toddalolactone in a rodent model.
Materials:
-
Toddalolactone formulation for intravenous or oral administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
UPLC-MS/MS system for bioanalysis
Procedure:
-
House the animals under standard laboratory conditions with free access to food and water.
-
Administer Toddalolactone to the animals via the desired route (e.g., intravenous injection at 5 or 10 mg/kg, oral gavage at 20 mg/kg).[2][5]
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 2, 4, 6, and 8 hours).[2]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of Toddalolactone in plasma samples using a validated UPLC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, T₁/₂, AUC) using non-compartmental analysis.[4]
Analytical Method for Toddalolactone Quantification
A rapid and sensitive UPLC-MS/MS method is crucial for accurate quantification of Toddalolactone in biological matrices.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a XEVO TQS-micro).[5]
-
Column: UPLC BEH C18 (e.g., 1.7 µm, 2.1 × 50 mm).[5]
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma/blood sample, add an internal standard (e.g., oxypeucedanin hydrate).[5]
-
Extract the analytes with an organic solvent (e.g., ethyl acetate).[5]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]
-
MRM Transitions:
Method Validation Parameters:
-
Calibration Curve Range: 5–4,000 ng/mL (r > 0.995).[5]
-
Precision: < 13%.[5]
-
Accuracy: 90.9 to 108.4%.[5]
-
Recovery: > 77.3%.[5]
-
Matrix Effects: 93.5 to 98.4%.[5]
Visualizations
Proposed Metabolic Pathway of Toddalolactone
The primary metabolic pathways for Toddalolactone involve Phase I oxidation by CYP450 enzymes, followed by Phase II conjugation.
Caption: Proposed metabolic pathway of Toddalolactone.
Experimental Workflow for In Vitro Metabolism Studies
The following diagram illustrates the general workflow for conducting in vitro metabolism experiments.
Caption: Workflow for in vitro metabolism studies.
Logical Flow for CYP450 Phenotyping
This diagram shows the decision-making process for identifying the responsible CYP450 isoforms.
Caption: Logical flow for CYP450 phenotyping.
References
- 1. In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. akjournals.com [akjournals.com]
Application Notes and Protocols for the Synthesis of Toddalolactone Analogs
For Researchers, Scientists, and Drug Development Professionals
Overview of Synthetic Strategies
The synthesis of Toddalolactone analogs can be conceptually divided into two key stages: the formation of the coumarin scaffold and the introduction and modification of the C-6 side chain.
-
Coumarin Core Synthesis: The Pechmann condensation is a robust and widely used method for the synthesis of the 5,7-dimethoxycoumarin core. This reaction involves the acid-catalyzed condensation of a substituted phenol with a β-ketoester. For the synthesis of Toddalolactone analogs, 3,5-dimethoxyphenol is the key starting material.
-
Side Chain Introduction and Elaboration: The characteristic dihydroxyalkyl side chain at the C-6 position is the primary determinant of Toddalolactone's biological activity and chirality. A practical approach involves the introduction of a prenyl group at the C-6 position of the coumarin core, followed by stereoselective dihydroxylation. The Sharpless asymmetric dihydroxylation is a powerful method for achieving the desired (R)-configuration at the C-2' position of the side chain.
Experimental Protocols
Synthesis of the 5,7-Dimethoxycoumarin Core via Pechmann Condensation
This protocol describes the synthesis of 5,7-dimethoxy-4-methylcoumarin, a common precursor for Toddalolactone analogs.
Reaction:
Materials:
-
3,5-Dimethoxyphenol
-
Ethyl acetoacetate (EAA)
-
Acid catalyst (e.g., Amberlyst-15, Montmorillonite K-10, or concentrated Sulfuric Acid)
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 3,5-dimethoxyphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add the acid catalyst. For solid catalysts like Amberlyst-15, use approximately 20% by weight of the phenol. For sulfuric acid, a few drops are sufficient.
-
Heat the reaction mixture with stirring. The optimal temperature will depend on the catalyst used, typically ranging from 80°C to 120°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off and wash with ethyl acetate.
-
If a mineral acid was used, pour the reaction mixture into cold water to precipitate the product.
-
Recrystallize the crude product from ethanol to yield pure 5,7-dimethoxy-4-methylcoumarin.
| Reactant | Molar Ratio | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3,5-Dimethoxyphenol | 1.0 | Amberlyst-15 | 100 | 4-6 | 85-95 |
| 3,5-Dimethoxyphenol | 1.0 | Montmorillonite K-10 | 110 | 3-5 | 80-90 |
| 3,5-Dimethoxyphenol | 1.0 | H₂SO₄ | 80 | 2-4 | 75-85 |
Introduction of the Prenyl Side Chain
This protocol outlines the C-prenylation of a 5,7-dimethoxycoumarin precursor.
Reaction:
Materials:
-
5,7-Dimethoxycoumarin derivative
-
Prenyl bromide
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Anhydrous solvent (e.g., Acetone, DMF)
Procedure:
-
To a solution of the 5,7-dimethoxycoumarin in the chosen anhydrous solvent, add the base and stir at room temperature.
-
Add prenyl bromide dropwise to the mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60°C) and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Starting Coumarin | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5,7-Dimethoxy-4-methylcoumarin | K₂CO₃ | Acetone | 60 | 12 | 60-70 |
| 5,7-Dimethoxycoumarin | NaH | DMF | 25 | 8 | 70-80 |
Stereoselective Synthesis of the Dihydroxy Side Chain via Sharpless Asymmetric Dihydroxylation
This protocol describes the key stereoselective step to introduce the diol functionality with the desired (R)-configuration.
Reaction:
Materials:
-
6-Prenyl-5,7-dimethoxycoumarin derivative
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄) to the solvent mixture and stir until two clear phases are formed. Cool the mixture to 0°C.
-
Add methanesulfonamide to the reaction mixture.
-
In a separate flask, dissolve the 6-prenyl-5,7-dimethoxycoumarin in the tert-butanol/water solvent.
-
Slowly add the solution of the coumarin to the cold AD-mix-β solution.
-
Stir the reaction vigorously at 0°C for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding solid sodium sulfite and stir for an additional hour at room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Toddalolactone analog.
| Substrate | Chiral Ligand | Enantiomeric Excess (ee) (%) | Yield (%) |
| 6-(3-methylbut-2-enyl)-5,7-dimethoxycoumarin | (DHQD)₂PHAL (in AD-mix-β) | >95 | 70-85 |
| 6-(3-methylbut-2-enyl)-4-methyl-5,7-dimethoxycoumarin | (DHQD)₂PHAL (in AD-mix-β) | >95 | 65-80 |
Signaling Pathways and Experimental Workflows
PAI-1 Signaling Pathway and Inhibition by Toddalolactone
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Toddalolactone Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the yield and purity of Toddalolactone extracted from its primary source, Toddalia asiatica.
Frequently Asked Questions (FAQs)
Q1: What is Toddalolactone and what is its primary source?
A: Toddalolactone is a naturally occurring coumarin, a type of organic chemical compound, recognized for its potential anti-inflammatory, analgesic, and anticancer properties.[] Its principal natural source is the plant Toddalia asiatica, from which it is frequently isolated for pharmacological studies.[][2]
Q2: What is a typical yield for coumarin extraction from Toddalia asiatica?
A: Extraction yields can vary significantly based on the methodology, solvent, and specific coumarin being targeted. For instance, a study using Microwave-Assisted Extraction (MAE) for furanocoumarins from T. asiatica reported yields such as 2.55 mg/g for pimpinellin.[3][4] While specific yield data for Toddalolactone is not always published, yields for crude extracts from medicinal plants can range from under 10% to over 30% of the dry weight, depending on the solvent and method used.[5]
Q3: Which solvents are most effective for Toddalolactone extraction?
A: The choice of solvent is critical and depends on the extraction method. Polar organic solvents are generally effective for extracting coumarins.[6] Methanol and ethanol are commonly employed.[6][7] Studies show that aqueous mixtures of these solvents (e.g., 70% ethanol) can sometimes provide higher yields of phenolic and flavonoid compounds compared to their absolute counterparts.[5][8] For T. asiatica, various extracts using n-hexane, ethyl acetate, and methanol have successfully yielded coumarins, including Toddalolactone.[7]
Q4: What are the key factors influencing the extraction yield?
A: Several factors critically impact extraction efficiency. These include:
-
Solvent Choice: The polarity and type of solvent must be matched to the target compound.[9][10]
-
Temperature: Higher temperatures can increase extraction speed and efficiency, but excessive heat may degrade thermo-labile compounds like Toddalolactone.[11][12]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can risk compound degradation.[9]
-
Particle Size: Grinding the plant material to a fine, uniform powder increases the surface area available for solvent penetration, improving yield.[6]
-
Solid-to-Solvent Ratio: An adequate volume of solvent is necessary to dissolve the target compound completely.[6][13]
-
Extraction Method: Advanced methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) can offer higher yields in shorter times compared to conventional methods like Soxhlet or maceration.[14]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Toddalolactone.
Problem: Consistently Low Yield of Crude Extract
-
Potential Cause 1: Improper Plant Material Preparation.
-
Potential Cause 2: Inefficient Extraction Parameters.
-
Solution: Optimize the extraction time and temperature. For maceration, ensure adequate soaking time with periodic agitation.[6] For reflux or Soxhlet extractions, ensure the system is cycling correctly and run for a sufficient duration (e.g., 8-12 hours).[6] Increase the solvent-to-solid ratio to ensure the complete dissolution of Toddalolactone.[6]
-
-
Potential Cause 3: Incorrect Solvent Selection.
Problem: Loss of Compound During Downstream Processing
-
Potential Cause 1: Degradation During Solvent Evaporation.
-
Solution: Toddalolactone may be sensitive to high temperatures. Use a rotary evaporator at a controlled, low temperature (e.g., ≤ 40°C) to remove the solvent and prevent thermal degradation.[6]
-
-
Potential Cause 2: Incomplete Recovery from Purification.
-
Solution: If using column chromatography, the chosen solvent system may not be optimal for eluting Toddalolactone. Perform thin-layer chromatography (TLC) with various solvent systems to identify the ideal mobile phase for effective separation and elution.
-
Problem: High Level of Impurities in the Extract
-
Potential Cause: Co-extraction of Unwanted Compounds.
-
Solution: The solvent used may be too non-selective. Consider a sequential extraction approach. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds, then proceed with a more polar solvent like methanol or ethyl acetate to extract the target coumarins.
-
Data Presentation: Comparison of Extraction Parameters
The following tables summarize how different experimental variables can affect extraction outcomes, based on general principles of natural product extraction.
Table 1: Influence of Extraction Method on Efficiency
| Extraction Method | Typical Time | Solvent Consumption | Temperature | General Yield/Efficiency |
| Maceration | 24 - 72 hours | High | Room Temp | Low to Moderate[11] |
| Soxhlet Extraction | 8 - 24 hours | Low | Boiling Point | Moderate to High[11] |
| Ultrasound-Assisted (UAE) | 20 - 60 min | Low | Controlled | High[14] |
| Microwave-Assisted (MAE) | 1 - 30 min | Low | Controlled | High[3][4][14] |
Table 2: Effect of Solvent Choice on Coumarin Extraction
| Solvent | Polarity Index | Target Compounds | Notes |
| n-Hexane | 0.1 | Non-polar compounds, Lipids | Good for initial de-fatting step.[7] |
| Ethyl Acetate | 4.4 | Moderately polar coumarins | Often used for fractionating crude extracts.[7] |
| Methanol | 5.1 | Polar coumarins, Glycosides | Highly effective for many coumarins.[3][4][7] |
| Ethanol | 4.3 | Polar coumarins | A safer alternative to methanol.[7][8] |
| Water | 10.2 | Highly polar compounds | Generally less effective for Toddalolactone alone but useful in aqueous mixtures.[5][8] |
Experimental Protocols
Protocol 1: Conventional Soxhlet Extraction
-
Preparation: Place 50g of finely powdered, dried T. asiatica root material into a cellulose thimble.[6]
-
Extraction: Position the thimble inside a Soxhlet extractor. Add 500 mL of methanol to the round-bottom distillation flask.[6]
-
Reflux: Heat the solvent to a gentle reflux. Allow the extraction to proceed for at least 8-12 hours, ensuring continuous cycling of the solvent.[6]
-
Concentration: After extraction, let the apparatus cool. Concentrate the solvent from the distillation flask using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.[6]
-
Purification: Further purify the crude extract using appropriate chromatographic techniques (e.g., column chromatography) to isolate Toddalolactone.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Preparation: Place 2g of finely powdered (0.15-0.30 mm) dried T. asiatica root material into a microwave-safe extraction vessel.[3][4]
-
Solvent Addition: Add 20 mL of methanol, achieving a solid-to-liquid ratio of 1:10 (g/mL).[3][4]
-
Extraction: Place the vessel in a microwave extractor. Set the temperature to 50°C and the extraction time to 1-2 minutes.[3][4]
-
Filtration: After extraction and cooling, filter the mixture to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure at ≤ 50°C to obtain the crude extract.[4]
-
Purification: Proceed with purification via methods like high-speed counter-current chromatography or standard column chromatography.[3][4]
Visualizations
Experimental and Logical Workflows
Caption: General workflow for Toddalolactone extraction and isolation.
Caption: Troubleshooting flowchart for low extraction yield.
Biological Context
Toddalolactone has been shown to suppress the transcriptional activity of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key signaling pathway involved in inflammation.[]
Caption: Simplified NF-κB signaling pathway inhibited by Toddalolactone.
References
- 2. glpbio.com [glpbio.com]
- 3. Separation and purification of furanocoumarins from Toddalia asiatica (L.) Lam. using microwave-assisted extraction coupled with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. phcogrev.com [phcogrev.com]
- 10. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 12. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction techniques [ouci.dntb.gov.ua]
- 14. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Toddalolactone
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the chemical synthesis of Toddalolactone. The information is based on a plausible multi-step synthetic route, addressing potential challenges at each stage.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the Toddalolactone core?
A common and commercially available starting material is 3,5-dimethoxyphenol. This provides the correct oxygenation pattern for the A-ring of the coumarin structure.
Q2: Which reaction is typically used to form the coumarin ring system in this synthesis?
The Pechmann condensation is a widely used method for coumarin synthesis. It involves the acid-catalyzed reaction of a phenol (like 3,5-dimethoxyphenol) with a β-ketoester (such as ethyl 4,4-dimethyl-3-oxopentanoate) to form the substituted coumarin core.
Q3: How is the characteristic dihydroxy-3-methylbutyl side chain introduced?
The side chain can be introduced through a multi-step process. A common strategy involves a Friedel-Crafts acylation to attach a precursor chain to the 6-position of the coumarin ring, followed by selective reduction and dihydroxylation of the double bond to create the final stereochemistry.
Q4: Why is stereocontrol important in the final dihydroxylation step?
Toddalolactone is a natural product with a specific stereochemistry at the C2' position of the side chain ((2R)-2,3-dihydroxy-3-methylbutyl). Achieving this specific configuration is crucial for its biological activity. Asymmetric dihydroxylation methods, such as the Sharpless dihydroxylation, are employed to control this stereoselectivity.
Q5: What are the main purification challenges in this synthesis?
Purification challenges can arise at several stages. These include separating the desired product from unreacted starting materials, isomeric byproducts (especially in the Friedel-Crafts and Pechmann reactions), and residual metal catalysts (e.g., osmium from the dihydroxylation step). Column chromatography is typically required at most stages.
Troubleshooting Guides
Step 1: Pechmann Condensation
Problem: Low yield of 5,7-dimethoxy-4-(2,2-dimethylpropyl)coumarin.
-
Possible Cause 1: Ineffective Catalyst. Concentrated sulfuric acid is a traditional catalyst but can cause charring and side reactions.
-
Solution: Consider using a milder Lewis acid catalyst such as ZnCl₂, FeCl₃, or a solid acid catalyst like Amberlyst-15. These can improve yields and simplify work-up.
-
-
Possible Cause 2: Unfavorable Reaction Temperature. The temperature for Pechmann condensations is critical. Too low, and the reaction is too slow; too high, and decomposition occurs.
-
Solution: Optimize the reaction temperature. For many Pechmann reactions, a range of 70-100°C is effective. Monitor the reaction by TLC to determine the optimal time and temperature.
-
-
Possible Cause 3: Formation of Simonis Chromone Byproduct. An alternative cyclization can lead to the formation of a chromone isomer.
-
Solution: The choice of catalyst can influence the product ratio. Phosphorus pentoxide (P₂O₅) is known to favor chromone formation in some cases, so avoid it if coumarin is the desired product.
-
Step 2: Friedel-Crafts Acylation
Problem: Low yield or incorrect regioselectivity during acylation at the C6 position.
-
Possible Cause 1: Deactivation of the Coumarin Ring. The coumarin ring system is not as reactive as a simple phenol, which can lead to sluggish reactions.
-
Solution: Use a more reactive acylating agent or a stronger Lewis acid catalyst (e.g., AlCl₃). Ensure anhydrous conditions, as water will deactivate the catalyst.
-
-
Possible Cause 2: Acylation at Multiple Positions. Although the C6 position is electronically favored, some acylation may occur at other positions, leading to a mixture of products.
-
Solution: Control the reaction temperature carefully, often running the reaction at 0°C to improve selectivity. A bulkier solvent might also favor acylation at the less sterically hindered position.
-
Step 3: Asymmetric Dihydroxylation
Problem: Low enantioselectivity (low e.e.) in the formation of the diol.
-
Possible Cause 1: Inappropriate Chiral Ligand. The choice of chiral ligand (e.g., in AD-mix-α vs. AD-mix-β) determines which face of the alkene is hydroxylated.
-
Solution: Ensure you are using the correct AD-mix formulation to obtain the desired (2R) stereoisomer. For Toddalolactone, AD-mix-β is typically used.
-
-
Possible Cause 2: High Reaction Temperature. Asymmetric reactions are often highly sensitive to temperature.
-
Solution: Run the reaction at a low temperature, typically 0°C or even lower, to maximize enantioselectivity.
-
-
Possible Cause 3: Substrate Concentration. High concentrations of the alkene can sometimes lead to a background, non-selective reaction.
-
Solution: Add the alkene substrate slowly to the reaction mixture containing the osmium catalyst and chiral ligand to maintain a low instantaneous concentration.
-
Problem: Difficulty removing residual osmium catalyst after the reaction.
-
Possible Cause: Incomplete Quenching/Work-up. Osmium compounds are toxic and must be completely removed.
-
Solution: Use a thorough quenching and work-up procedure. Adding sodium bisulfite or sodium sulfite and stirring for an extended period helps to reduce and remove osmium species. Filtration through a pad of celite can also be effective.
-
Quantitative Data Summary
The following tables provide hypothetical but realistic quantitative data for the key steps in a plausible synthesis of Toddalolactone.
Table 1: Pechmann Condensation Parameters
| Parameter | Condition | Expected Outcome/Range |
|---|---|---|
| Catalyst | Methanesulfonic Acid | --- |
| Temperature | 80 - 90 °C | --- |
| Reaction Time | 4 - 8 hours | --- |
| Yield | 65 - 80% | After purification |
| Purity | >95% | By ¹H NMR |
Table 2: Friedel-Crafts Acylation Parameters
| Parameter | Condition | Expected Outcome/Range |
|---|---|---|
| Catalyst | AlCl₃ (1.5 eq) | --- |
| Solvent | Dichloromethane (DCM) | --- |
| Temperature | 0 °C to room temp. | --- |
| Reaction Time | 6 - 12 hours | --- |
| Yield | 50 - 65% | After purification |
| Purity | >95% | By ¹H NMR |
Table 3: Asymmetric Dihydroxylation Parameters
| Parameter | Condition | Expected Outcome/Range |
|---|---|---|
| Reagent | AD-mix-β | --- |
| Solvent System | t-BuOH / H₂O (1:1) | --- |
| Temperature | 0 °C | --- |
| Reaction Time | 12 - 24 hours | --- |
| Yield | 70 - 85% | After purification |
| Enantiomeric Excess | >95% e.e. | By chiral HPLC |
Experimental Protocols
Protocol 1: Synthesis of 5,7-dimethoxy-4-(2,2-dimethylpropyl)coumarin (Pechmann Condensation)
-
Materials: 3,5-dimethoxyphenol (1.0 eq), ethyl 4,4-dimethyl-3-oxopentanoate (1.2 eq), methanesulfonic acid (3.0 eq).
-
Procedure:
-
Combine 3,5-dimethoxyphenol and ethyl 4,4-dimethyl-3-oxopentanoate in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methanesulfonic acid with stirring.
-
After addition, remove the ice bath and heat the mixture to 85°C.
-
Maintain stirring at 85°C for 6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it slowly into a beaker of ice water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
-
Purification: Recrystallize the crude solid from ethanol to yield the pure coumarin product.
Protocol 2: Synthesis of Toddalolactone (Asymmetric Dihydroxylation)
-
Materials: 6-(3,3-dimethylallyl)-5,7-dimethoxycoumarin (1.0 eq), AD-mix-β, t-butanol, water.
-
Procedure:
-
Prepare a 1:1 mixture of t-butanol and water.
-
In a round-bottom flask, dissolve AD-mix-β in the t-butanol/water solvent system and cool to 0°C.
-
Dissolve the starting alkene in a minimal amount of the solvent mixture.
-
Add the alkene solution slowly to the stirred AD-mix solution at 0°C over 1 hour.
-
Allow the reaction to stir vigorously at 0°C for 18 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature.
-
Stir for an additional 1 hour.
-
Add ethyl acetate to the mixture and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate pure Toddalolactone.
Visualizations
Caption: Plausible synthetic workflow for Toddalolactone.
Caption: Troubleshooting logic for the dihydroxylation step.
Technical Support Center: Purification of Toddalolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of isolated Toddalolactone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude Toddalolactone extract?
A1: The primary methods for purifying Toddalolactone from crude extracts include chromatographic techniques and recrystallization. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective one-step method for separation and purification.[1] Column chromatography using silica gel or alumina is also a common technique for separating coumarins.[2] Following chromatographic separation, recrystallization is often employed to achieve a higher degree of purity.[3][4][5]
Q2: What are the potential impurities I might encounter when isolating Toddalolactone from Toddalia asiatica?
A2: Extracts from Toddalia asiatica are complex mixtures containing various secondary metabolites. Besides Toddalolactone, other commonly isolated compounds that may act as impurities include other coumarins (such as pimpinellin, bergapten, isopimpinellin, and phellopterin), alkaloids (like nitidine and chelerythrine), and flavonoids (such as hesperidin).[6][7] The presence of these related compounds can complicate the purification process due to similar polarities and chromatographic behaviors.
Q3: How can I assess the purity of my isolated Toddalolactone?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of Toddalolactone.[4][6][8][9] A pure sample will show a single, sharp peak at the characteristic retention time for Toddalolactone under specific chromatographic conditions. Quantitative ¹H NMR (qHNMR) can also be used as an orthogonal method for purity assessment, providing information on the absolute purity of the sample.[10][11]
Troubleshooting Guides
Recrystallization Issues
Q4: I am getting a low yield after recrystallizing my Toddalolactone sample. What could be the cause and how can I improve it?
A4: Low recovery during recrystallization is a common issue and can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] For coumarins, which are polar compounds, mixed solvent systems are often effective.[1][13] Common solvent systems for coumarins include aqueous ethanol and aqueous methanol.[3]
-
Using Too Much Solvent: Using an excessive amount of solvent will keep more of your compound dissolved even at low temperatures, leading to a poor yield.[3] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation instead of crystallization.[14] Slow, undisturbed cooling is essential for the formation of large, pure crystals.
-
Premature Crystallization during Hot Filtration: If your crude sample contains insoluble impurities, they must be removed by filtering the hot solution. If the solution cools during this process, the product will crystallize prematurely in the filter paper. To avoid this, use a pre-heated funnel and filter the solution quickly.
Experimental Protocol: Optimizing Recrystallization of Toddalolactone
-
Solvent Screening: Test the solubility of a small amount of your crude Toddalolactone in various solvents (e.g., ethanol, methanol, ethyl acetate, and water) and mixed solvent systems (e.g., ethanol/water, methanol/water) at both room temperature and boiling point.
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to your crude Toddalolactone to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Q5: My Toddalolactone sample is "oiling out" instead of forming crystals during recrystallization. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. To address this:
-
Reheat the solution to dissolve the oil and then add a small amount of additional solvent before allowing it to cool slowly again.
-
Try a different solvent or solvent system with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure Toddalolactone.
Chromatography Issues
Q6: I am using HPLC to purify Toddalolactone, but the peaks are not well-resolved. How can I improve the separation?
A6: Poor peak resolution in HPLC can be addressed by optimizing several parameters:
-
Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact the retention and separation of compounds.[15] For coumarins, a mobile phase of acetonitrile and water with a formic acid buffer is often used.[14]
-
Stationary Phase: If you are using a standard C18 column, consider switching to a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity for aromatic compounds like coumarins.[15][16]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[17]
-
Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation efficiency.[17]
-
Gradient Elution: If you are running an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can improve the separation of complex mixtures with a wide range of polarities.[15]
Q7: My HPLC chromatogram shows a broad or tailing peak for Toddalolactone. What is the likely cause and solution?
A7: Peak broadening or tailing in HPLC can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections, or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing the column may be necessary.[5] Using a guard column can help protect the analytical column from contamination.[18]
-
Inappropriate Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can affect peak shape. While Toddalolactone is not strongly ionizable, ensuring a consistent and appropriate pH can be important.
-
System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to band broadening. Ensure all connections are secure and tubing lengths are minimized.[15]
Data Presentation
Table 1: Purity of Toddalolactone and Related Coumarins After Different Purification Steps
| Compound | Purification Method | Purity Achieved | Reference |
| Toddalolactone | High-Speed Counter-Current Chromatography | >98% | [1] |
| Pimpinellin | High-Speed Counter-Current Chromatography | 99.1% | [1] |
| Isopimpinellin | High-Speed Counter-Current Chromatography | 95.0% | [1] |
| Phellopterin | High-Speed Counter-Current Chromatography | 96.4% | [1] |
| Toddalolactone | Commercial Sample | >98% | [4] |
| Hesperidin, 4-methoxycinnamic acid, toddalolactone, isopimpinellin, pimpinellin | Isolated from T. asiatica and used as standards | >98% (by HPLC) | [6] |
Visualizations
Caption: General workflow for the purification of Toddalolactone.
Caption: Troubleshooting common issues in Toddalolactone recrystallization.
Caption: Troubleshooting poor peak resolution in HPLC analysis of Toddalolactone.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification - RESEARCH REVIEW International Journal of Multidisciplinary [old.rrjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. ijsdr.org [ijsdr.org]
- 6. akjournals.com [akjournals.com]
- 7. japsonline.com [japsonline.com]
- 8. molnova.cn:443 [molnova.cn:443]
- 9. researchgate.net [researchgate.net]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Toddalolactone Bioassays
This guide provides researchers, scientists, and drug development professionals with essential information for avoiding interference in bioassays involving Toddalolactone. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key pharmacological data.
Frequently Asked Questions (FAQs)
Q1: What is Toddalolactone and its primary mechanism of action?
A1: Toddalolactone is a natural coumarin compound primarily isolated from the plant Toddalia asiatica.[1][] It exhibits a range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[3] Its anti-inflammatory mechanism, for instance, involves the modulation of the HMGB1-NF-κB signaling pathway, which suppresses the production of pro-inflammatory cytokines.[4] In the context of osteoarthritis, Toddalolactone has been shown to inhibit matrix-degrading enzymes and suppress osteoclastogenesis through the NF-κB and MAPK signaling pathways.[5]
Q2: What are the most common bioassays used to evaluate Toddalolactone's activity?
A2: Common assays for a natural product like Toddalolactone fall into several categories:
-
Cell Viability and Cytotoxicity Assays: Methods like MTT, CCK8, or Calcein-AM are used to determine the compound's effect on cell health and to establish non-toxic concentration ranges for further experiments.[6][7]
-
Anti-inflammatory Assays: These often involve stimulating immune cells (e.g., RAW 264.7 macrophages) with lipopolysaccharide (LPS) and then measuring the inhibition of pro-inflammatory markers like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6) via ELISA or other immunoassays.[4]
-
Signaling Pathway Analysis: Techniques like Western Blotting are used to measure changes in the phosphorylation or expression levels of key proteins within a specific pathway (e.g., NF-κB, MAPK) to elucidate the mechanism of action.[4][5]
Q3: What are the primary causes of false positives and negatives in natural product bioassays?
A3: Interference from natural products is a common challenge. Key causes include:
-
Optical Interference: Many natural products, including coumarins, can absorb light or fluoresce at wavelengths used in common assay readouts (e.g., absorbance, fluorescence, luminescence), leading to false positives or negatives.[9]
-
Chemical Reactivity: Some compounds can react directly with assay reagents, such as the redox-activity of phenolic compounds or the covalent modification of proteins by electrophilic molecules.[9][10]
-
Aggregation and Precipitation: At higher concentrations, compounds may form aggregates or precipitate out of solution. This can cause non-specific inhibition or light scattering that interferes with optical readouts.[9]
-
Metal Chelation: Compounds that chelate metal ions can interfere with metalloenzymes or disrupt cellular processes that depend on those ions.[9]
-
Contamination: Residual impurities from the extraction and purification process can have their own biological activity.[9]
Q4: How should Toddalolactone be prepared and stored to ensure stability?
A4: Toddalolactone is readily soluble in methanol and slightly soluble in water.[] For cell-based assays, it is best practice to prepare a concentrated stock solution in a suitable organic solvent like DMSO or methanol and then dilute it to the final working concentration in the cell culture medium. To avoid degradation, stock solutions should be stored in the dark at -20°C or -80°C.[11] Repeated freeze-thaw cycles should be minimized.[12] For quantitative analysis, the stability of Toddalolactone in a mouse blood matrix has been shown to be acceptable at room temperature for 2 hours, at -20°C for 30 days, and after three freeze-thaw cycles.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | 1. Pipetting errors.2. Compound precipitation in wells.3. Air bubbles in wells.[14]4. Inconsistent cell seeding. | 1. Use calibrated pipettes and ensure thorough mixing. Run preliminary sample dilutions to find the optimal range.[14]2. Check the solubility of Toddalolactone in your final assay buffer/medium. If precipitation is observed, consider lowering the concentration or adding a small amount of a solubilizing agent (ensure it doesn't affect the assay).[14]3. Carefully inspect plates for bubbles before reading. Tap the plate gently to dislodge them.[14]4. Ensure a homogenous cell suspension before and during plating. |
| No biological activity observed where expected. | 1. Compound degradation.2. Incorrect concentration or dilution calculation.3. Low cell viability or passage number issues.4. Interference from serum proteins in the medium. | 1. Prepare fresh dilutions from a properly stored stock solution. Confirm compound integrity via analytical methods like HPLC if degradation is suspected.[15]2. Re-check all calculations for dilutions. Run a new standard curve.[14]3. Perform a cell viability check (e.g., Trypan Blue) before starting the experiment. Use cells within a consistent and low passage number range.[16]4. Consider reducing the serum concentration during the compound treatment period, if compatible with your cell line. |
| Toxicity observed in resistant genotypes or control groups. | 1. Solvent (e.g., DMSO) concentration is too high.2. Microbial contamination of sample or culture.[16]3. Presence of other non-specific toxins or impurities from the sample.[16] | 1. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%).2. Use sterile techniques. Visually inspect samples and cultures for any signs of contamination.[16]3. If using a natural extract, consider further purification. Test individual fractions using HPLC to isolate the active compound.[16] |
| Assay signal appears unstable or drifts over time. | 1. Time-dependent inhibition (for enzyme assays).2. Compound instability under assay conditions (light, temperature, pH). | 1. For enzyme assays, measure progress curves over time. A non-linear curve can indicate time-dependent inhibition.[8]2. Protect the plate from light if the compound is light-sensitive. Ensure the incubator maintains a stable temperature. Check the stability of the compound at the pH of the assay buffer.[17] |
Data & Experimental Protocols
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Toddalolactone
| Species | Administration | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC0–t (µg/mL·h) | Bioavailability |
|---|---|---|---|---|---|---|---|
| Rat | Intravenous | 10 mg/kg | 0.42 | 0.25 | 1.05 | 0.46 | N/A |
| Mouse | Intravenous | 5 mg/kg | - | - | 1.3 ± 1.0 | - | 22.4% |
| Mouse | Oral | 20 mg/kg | - | - | 0.8 ± 0.6 | - | 22.4% |
Data compiled from references[3][13].
Table 2: In Vitro Metabolic Stability of Toddalolactone in Liver Microsomes
| Species | Reaction System | Half-life (t1/2, min) |
|---|---|---|
| Human | CYP-mediated | 673 |
| Human | UGT-mediated | 83 |
| Monkey | CYP-mediated | 245 |
| Monkey | UGT-mediated | 66 |
Data indicates significant species differences in metabolism. Data compiled from reference[3].
Detailed Experimental Protocols
Protocol 1: UPLC-MS/MS Quantification of Toddalolactone in Blood Samples
This protocol is adapted from methods developed for quantifying Toddalolactone in mouse blood.[13][18]
-
Sample Preparation:
-
To 20 µL of a blood sample, add a known concentration of an appropriate internal standard (IS), such as oxypeucedanin hydrate.[13][18]
-
Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the layers.[13][18]
-
Collect the organic supernatant and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Quantification:
Protocol 2: In Vitro Metabolic Stability Assay
This protocol is based on studies investigating the metabolism of Toddalolactone in liver microsomes from various species.[3][19]
-
Reagents:
-
Liver microsomes (e.g., human, rat, monkey)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Toddalolactone stock solution
-
-
Incubation Procedure:
-
Pre-incubate liver microsomes (e.g., 0.2 mg/mL) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding Toddalolactone (e.g., final concentration of 20 µM) and the NADPH regenerating system.[3]
-
Collect aliquots at specific time points (e.g., 0, 30, 60, 90 minutes).[3]
-
Stop the reaction in each aliquot by adding a cold organic solvent like acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method (see Protocol 1) to determine the remaining concentration of Toddalolactone at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Toddalolactone remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Toddalolactone's anti-inflammatory signaling pathway.
Experimental Workflow
Caption: Workflow for troubleshooting potential assay interference.
References
- 1. 6-((2R)-2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | C16H20O6 | CID 160485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toddalolactone-protects-against-osteoarthritis-by-ameliorating-chondrocyte-inflammation-and-suppressing-osteoclastogenesis - Ask this paper | Bohrium [bohrium.com]
- 6. Cell-Based Assays [sigmaaldrich.com]
- 7. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Multitemperature stability and degradation characteristics of pergolide mesylate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. akjournals.com [akjournals.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. journals.ekb.eg [journals.ekb.eg]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Refinement of Analytical Methods for Toddalolactone Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of Toddalolactone, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantitative analysis of Toddalolactone in biological matrices?
A rapid and sensitive UPLC-MS/MS method is the most current and recommended approach for the determination of Toddalolactone in biological samples like blood or plasma.[1][2] This method offers excellent selectivity and low detection limits, making it suitable for pharmacokinetic studies.[1][2]
Q2: What are the typical validation parameters for a UPLC-MS/MS method for Toddalolactone?
Method validation for Toddalolactone analysis should be performed according to regulatory guidelines (e.g., FDA).[2] Key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and stability.[1][3][4][5][6]
Q3: Can Toddalolactone be analyzed by HPLC-UV?
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Toddalolactone using UPLC-MS/MS.
Chromatography Issues
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Causes & Solutions:
Cause Solution Column Overload Dilute the sample or inject a smaller volume.[1][9] Improper Mobile Phase pH Ensure the mobile phase pH is appropriate for Toddalolactone. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.[1][2] Column Contamination or Degradation Use a guard column to protect the analytical column.[9][10] If the column is contaminated, flush it with a strong solvent. If performance does not improve, replace the column.[9][10] Sample Solvent Mismatch Whenever possible, dissolve the sample in the initial mobile phase.[11] Partially Blocked Column Frit Reverse and flush the column. If the problem persists, the frit may need to be replaced.[12]
Problem: Retention Time Shifts
-
Possible Causes & Solutions:
Cause Solution Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate and consistent mixing of mobile phase components.[4][5][13] Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.[4][6][13] Leaks in the System Check all fittings and connections for leaks.[4][5][13] Inadequate Column Equilibration Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection.[13] Air Bubbles in the Pump or Detector Degas the mobile phase. Purge the pump to remove any trapped air bubbles.[4][5][13]
Mass Spectrometry Issues
Problem: Low Signal Intensity or Poor Sensitivity
-
Possible Causes & Solutions:
Cause Solution Suboptimal Ion Source Parameters Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[14] For Toddalolactone, positive ion mode is generally more sensitive.[15] Ion Suppression from Matrix Components Improve sample preparation to remove interfering matrix components. Ethyl acetate liquid-liquid extraction has been shown to be effective for blood samples.[1][2] Consider using a diverter valve to direct the early-eluting, unretained components to waste. Incorrect MRM Transitions Verify the precursor and product ions for Toddalolactone (m/z 309.2 → 205.2) and the internal standard.[1] Mobile Phase Additives The addition of formic acid to the mobile phase can enhance the ionization of Toddalolactone.[1][3]
Problem: High Baseline Noise
-
Possible Causes & Solutions:
Cause Solution Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[11][16] Prepare fresh mobile phases daily.[16] Detector Contamination Clean the ion source components according to the manufacturer's recommendations. Leaks Check for any leaks in the LC system, as this can introduce air and cause baseline instability.[13] Inadequate Degassing Ensure the mobile phase is properly degassed to prevent bubble formation in the detector.[13][16]
Experimental Protocols
UPLC-MS/MS Method for Toddalolactone in Mouse Blood[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 20 µL of whole blood, add 10 µL of internal standard (IS) solution (Oxypeucedanin hydrate, 200 ng/mL in methanol) and vortex for 30 seconds.
-
Add 200 µL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC Conditions
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-30% B
-
2.6-3.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Toddalolactone: m/z 309.2 → 205.2
-
Oxypeucedanin hydrate (IS): m/z 305.1 → 203.0
-
-
Source Temperature: 150°C
-
Drying Gas Temperature: 450°C
Data Presentation
Table 1: UPLC-MS/MS Method Validation Parameters for Toddalolactone Analysis[1]
| Parameter | Result |
| Linearity Range | 5 - 4,000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Accuracy | 90.9% - 108.4% |
| Precision (Intra- and Inter-day) | < 13% |
| Recovery | > 77.3% |
| Matrix Effect | 93.5% - 98.4% |
Table 2: Stability of Toddalolactone in Mouse Blood under Different Storage Conditions[1]
| Storage Condition | Accuracy | Precision |
| Room Temperature (2 hours) | 86% - 115% | < 13% |
| -20°C (30 days) | 86% - 115% | < 13% |
| Three Freeze-Thaw Cycles | 86% - 115% | < 13% |
Visualizations
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. bvchroma.com [bvchroma.com]
- 3. researchgate.net [researchgate.net]
- 4. LC Troubleshooting—Retention Time Shift [restek.com]
- 5. Why is my LC Retention Time Shifting? [restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mastelf.com [mastelf.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 15. Improving the sensitivity of mass spectrometry by using a new sheath flow electrospray emitter array at subambient pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uhplcs.com [uhplcs.com]
Technical Support Center: Enhancing the Bioavailability of Toddalolactone
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges associated with the bioavailability of Toddalolactone.
Understanding the Bioavailability Challenge of Toddalolactone
Toddalolactone, a naturally occurring coumarin, has demonstrated a range of promising pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects. However, its therapeutic potential is significantly hampered by poor oral bioavailability.[1] Pre-clinical studies indicate that Toddalolactone is extensively metabolized, which is a primary contributor to its low systemic exposure after oral administration.
A pharmacokinetic study in Sprague-Dawley rats following intravenous administration of Toddalolactone (10 mg/kg) revealed a short elimination half-life of 1.05 hours and a low plasma concentration.[1] This rapid clearance suggests that even if absorption were improved, metabolic instability would still be a significant hurdle.
Key Metabolic Pathways:
In vitro studies using liver microsomes have identified the major metabolic pathways for Toddalolactone:
-
CYP-mediated metabolism: Primarily carried out by cytochrome P450 isoforms CYP1A1 and CYP3A5.[1]
-
UGT-mediated metabolism: Glucuronidation is another significant metabolic route.[1]
These metabolic processes convert Toddalolactone into more water-soluble metabolites that are more easily excreted, thus reducing the amount of active compound that reaches systemic circulation.
Strategies to Enhance Toddalolactone Bioavailability
While specific studies on enhancing the bioavailability of Toddalolactone are limited, several well-established formulation strategies can be employed to overcome the challenges of poor solubility and extensive metabolism.
Formulation-Based Approaches
These strategies focus on improving the dissolution rate and solubility of Toddalolactone.
-
Nanoformulations: Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[2][3]
-
Nanosuspensions: Crystalline nanoparticles of the drug stabilized with surfactants.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can encapsulate lipophilic drugs like Toddalolactone, potentially protecting them from degradation and enhancing lymphatic uptake.[4]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing Toddalolactone in an amorphous state within a polymer matrix can prevent crystallization and maintain a supersaturated state in the gastrointestinal tract, thereby increasing its absorption.[5][6][7][8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[10][11][12][13][14] This can improve the solubility and absorption of lipophilic drugs.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and stability.[15][16][17][18][19]
Chemical Modification Approaches
-
Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[20][21][22][23] A Toddalolactone prodrug could be designed to have improved solubility and permeability, and to be less susceptible to first-pass metabolism.
Use of Excipients
-
Permeation Enhancers: These are compounds that can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[24][25][26][27][28]
-
Metabolism Inhibitors: Co-administration of inhibitors of CYP and UGT enzymes could potentially decrease the first-pass metabolism of Toddalolactone. However, this approach carries the risk of drug-drug interactions and requires careful safety evaluation.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low bioavailability of Toddalolactone?
A1: The low bioavailability of Toddalolactone is primarily attributed to its extensive first-pass metabolism by CYP (specifically CYP1A1 and CYP3A5) and UGT enzymes in the liver and intestine.[1] This rapid metabolic clearance significantly reduces the amount of active drug that reaches systemic circulation.
Q2: Which formulation strategy is likely to be most effective for Toddalolactone?
A2: Given that Toddalolactone is a lipophilic compound, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or Nanostructured Lipid Carriers (NLCs) are promising starting points. These systems can enhance solubility, improve absorption, and potentially offer some protection against metabolic enzymes. Amorphous solid dispersions are also a strong option for improving dissolution. The optimal strategy would need to be determined experimentally.
Q3: Are there any safety concerns with using permeation enhancers?
A3: Yes, while permeation enhancers can improve drug absorption, they work by temporarily disrupting the intestinal barrier.[27] This can potentially lead to increased absorption of other substances from the gut, and long-term safety needs to be carefully evaluated. It is crucial to use enhancers at concentrations that are effective without causing irreversible damage to the intestinal mucosa.
Q4: How can I assess the in vivo performance of my enhanced Toddalolactone formulation?
A4: A standard in vivo pharmacokinetic study in an animal model (e.g., rats) is the primary method.[29][30] This involves administering the formulation orally and collecting blood samples at various time points to determine the plasma concentration of Toddalolactone. Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which reflects total drug exposure. These results should be compared to a control group receiving an unformulated Toddalolactone suspension.
Q5: Can I use a combination of strategies to improve bioavailability?
A5: Yes, a combination of approaches can be very effective. For example, a Toddalolactone prodrug could be formulated into a nanosuspension or a SEDDS to synergistically improve both its permeability and solubility.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading in nanoparticles/solid dispersion. | - Poor solubility of Toddalolactone in the chosen lipid/polymer. - Inefficient encapsulation/dispersion method. - Phase separation during formulation. | - Screen a wider range of lipids or polymers with varying polarities. - Optimize process parameters (e.g., homogenization speed, temperature, solvent evaporation rate). - Use a co-solvent to improve initial drug solubility in the formulation components. |
| Instability of the formulation (e.g., particle aggregation, drug crystallization). | - Insufficient amount or inappropriate type of stabilizer (surfactant). - Drug concentration exceeds the saturation solubility in the amorphous system over time. - Incompatible excipients. | - Increase the concentration of the stabilizer or screen different stabilizers. - For ASDs, select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[5] - Conduct excipient compatibility studies. |
| Inconsistent results in in vitro dissolution studies. | - Incomplete dispersion of the formulation. - Precipitation of the drug in the dissolution medium. - Inappropriate dissolution medium (pH, biorelevant media). | - Ensure proper de-aggregation of the formulation before starting the dissolution test. - Use a dissolution medium containing surfactants or biorelevant media (e.g., FaSSIF, FeSSIF) to better mimic in vivo conditions. |
| No significant improvement in in vivo bioavailability despite good in vitro results. | - Rapid in vivo precipitation of the drug from the supersaturated state. - Continued high first-pass metabolism that the formulation does not mitigate. - Poor in vivo-in vitro correlation (IVIVC). | - Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. - Consider strategies that also address metabolism, such as co-administration with a metabolic inhibitor (with caution) or developing a prodrug. - Re-evaluate the in vitro test conditions to better reflect the in vivo environment. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Intravenous Toddalolactone in Rats [1]
| Parameter | Value | Unit |
| Dose | 10 | mg/kg |
| Cmax | 0.42 | µg/mL |
| Tmax | 0.25 | h |
| t1/2 (elimination) | 1.05 | h |
| AUC(0–t) | 0.46 | µg/mL/h |
Experimental Protocols
Protocol 1: Preparation of Toddalolactone Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolution: Dissolve both Toddalolactone and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-polymer ratio to start with is 1:1, 1:3, and 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion for drug content, dissolution enhancement, and physical form (using techniques like DSC and XRD to confirm the amorphous state).
Protocol 2: In Vitro Dissolution Testing of Enhanced Formulations
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Start with 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a switch to phosphate buffer (pH 6.8) to simulate gastrointestinal transit. Alternatively, use biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Temperature: Maintain the temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to 50 or 75 RPM.
-
Sample Introduction: Introduce a quantity of the formulation equivalent to a specific dose of Toddalolactone into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of Toddalolactone using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved against time.
Visualizations
References
- 1. In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of nanotechnology in improving bioavailability and bioactivity of diet-derived phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Self emulsifying drug delivery system (SEDDS) for phytoconstituents: a review. | Semantic Scholar [semanticscholar.org]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of synergistic permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Intestinal permeation enhancers to improve oral bioavailability of macromolecules: reasons for low efficacy in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
- 29. pharmaron.com [pharmaron.com]
- 30. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Toddalolactone extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toddalolactone extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Toddalolactone and why is it studied?
A1: Toddalolactone is a natural coumarin found in plants of the Toddalia genus, most notably Toddalia asiatica. It is investigated for its potential therapeutic properties, including anti-inflammatory, antitumor, and anti-arthritic effects. Research suggests that Toddalolactone may modulate key signaling pathways involved in disease progression.
Q2: What are the primary sources of batch-to-batch variability in Toddalolactone extracts?
A2: Batch-to-batch variability in Toddalolactone extracts is a significant challenge that can impact experimental reproducibility. The primary sources of this variation include:
-
Raw Material Sourcing: The geographical origin, climate, soil conditions, and harvest time of the Toddalia asiatica plant material can significantly alter its phytochemical profile, including the concentration of Toddalolactone.
-
Plant Genetics: Genetic differences between plant populations can lead to variations in the production of secondary metabolites like Toddalolactone.
-
Post-Harvest Processing: The methods used for drying and storing the plant material can affect the stability and integrity of its chemical constituents.
-
Extraction Method: The choice of solvent, extraction temperature, and duration of extraction can influence the yield and purity of Toddalolactone in the final extract.
-
Manufacturing Practices: Inconsistencies in manufacturing processes can introduce further variability between batches.
Q3: How can I assess the consistency of my Toddalolactone extract batches?
A3: A combination of analytical techniques is recommended to evaluate the consistency of your extract batches. This "chemical fingerprinting" approach creates a characteristic chemical profile for each batch, allowing for comparison. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the amount of Toddalolactone and other marker compounds in an extract.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific technique is ideal for accurate quantification of Toddalolactone, even at low concentrations, and for identifying other components in the extract.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide a comprehensive profile of the chemical constituents in an extract, offering a holistic view of its composition.
Troubleshooting Guide
Issue 1: Low Yield of Toddalolactone in the Extract
Possible Causes:
-
Poor Quality of Raw Material: The concentration of Toddalolactone in the plant material may be inherently low due to factors like geographical source or improper harvesting time.
-
Inefficient Extraction Solvent: The solvent used may not be optimal for solubilizing Toddalolactone. Toddalolactone is readily soluble in methanol and DMSO, but has low solubility in water.[]
-
Suboptimal Extraction Parameters: The extraction time, temperature, or solid-to-liquid ratio may not be optimized for maximum yield.
-
Degradation of Toddalolactone: High extraction temperatures (above 150°C) or extreme pH conditions can lead to the degradation of coumarins like Toddalolactone.[4][5]
Troubleshooting Steps:
-
Source High-Quality Raw Material: If possible, obtain plant material from a reputable supplier with information on its origin and harvesting conditions.
-
Optimize Extraction Solvent:
-
Methanol is an effective solvent for extracting coumarins.[6]
-
A mixture of methanol and water can also be used. An optimized extraction process for Toddalia asiatica has been reported using a 65% ethanol-aqueous solution.
-
-
Adjust Extraction Parameters:
-
Temperature: Maintain the extraction temperature below 150°C to prevent degradation. Reflux extraction is a common method.
-
Time: Ensure sufficient extraction time for the solvent to penetrate the plant material.
-
Solid-to-Liquid Ratio: An optimal ratio ensures efficient extraction. A ratio of 1:20 (g/mL) has been reported for Toddalia asiatica.
-
-
Control pH: Maintain a neutral or slightly acidic pH during extraction, as highly alkaline conditions can affect coumarin stability.[7][8]
Issue 2: Inconsistent Biological Activity Between Batches
Possible Causes:
-
Variation in Toddalolactone Concentration: The most likely cause is a significant difference in the concentration of Toddalolactone between batches.
-
Presence of Synergistic or Antagonistic Compounds: The concentration of other compounds in the extract that may influence the biological activity of Toddalolactone could be varying.
-
Presence of Interfering Compounds: Co-extracted substances like flavonoids, alkaloids, or tannins might interfere with the biological assay.
Troubleshooting Steps:
-
Quantify Toddalolactone Content: Use a validated analytical method (HPLC or UPLC-MS/MS) to determine the exact concentration of Toddalolactone in each batch.
-
Normalize Concentration: Adjust the concentration of the extract used in your experiments based on the quantified amount of Toddalolactone to ensure consistent dosing.
-
Perform Chemical Fingerprinting: Use techniques like HPLC or UPLC-MS/MS to compare the overall phytochemical profiles of different batches to identify variations in other components.
-
Purify the Extract: If significant interference is suspected, consider further purification of the extract using techniques like column chromatography to isolate Toddalolactone.
Issue 3: Poor Solubility of the Dried Extract in Aqueous Buffers
Possible Cause:
-
Low Water Solubility of Toddalolactone: Toddalolactone is only slightly soluble in water.[]
Troubleshooting Steps:
-
Use a Co-solvent: Dissolve the dried extract in a small amount of an organic solvent in which Toddalolactone is highly soluble, such as DMSO or ethanol, before diluting it with your aqueous buffer.
-
Sonication: After adding the co-solvent and buffer, sonicate the solution to aid in dissolution.
-
Gentle Heating: Gently warming the solution may also help to dissolve the extract.
Data Presentation
The following table illustrates the potential variability in Toddalolactone content and total extraction yield from Toddalia asiatica based on different geographical sources and harvesting times. This data is representative and highlights the importance of quality control.
| Batch ID | Geographical Source | Harvest Season | Extraction Yield (%) | Toddalolactone Content (mg/g of extract) |
| TA-001 | Region A | Spring | 12.5 | 8.2 |
| TA-002 | Region A | Autumn | 10.8 | 6.5 |
| TA-003 | Region B | Spring | 14.1 | 10.3 |
| TA-004 | Region B | Autumn | 11.9 | 7.9 |
| TA-005 | Region C | Spring | 11.2 | 5.7 |
Note: This data is illustrative and compiled from qualitative descriptions of significant variations found in the literature. Actual values will vary depending on the specific plant material and extraction methods used.
Experimental Protocols
Protocol 1: Reflux Extraction of Toddalolactone
This protocol provides a general method for the extraction of Toddalolactone from dried Toddalia asiatica root bark.
-
Preparation of Plant Material: Grind the dried root bark of Toddalia asiatica to a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 50 g of the powdered plant material and place it in a 1000 mL round-bottom flask.
-
Add 500 mL of 80% methanol to the flask (solid-to-liquid ratio of 1:10).
-
Set up a reflux apparatus and heat the mixture to a gentle boil for 2 hours.
-
Allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue with another 500 mL of 80% methanol under reflux for 2 hours.
-
Combine the filtrates from both extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the solvent is completely removed.
-
-
Drying: Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.
-
Storage: Store the dried extract in an airtight, light-resistant container at 4°C.
Protocol 2: UPLC-MS/MS Quantification of Toddalolactone
This protocol outlines a method for the quantitative analysis of Toddalolactone in an extract.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pure Toddalolactone standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried Toddalolactone extract.
-
Dissolve the extract in 10 mL of methanol.
-
Vortex the solution for 1 minute and then sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
UPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A suitable gradient to separate Toddalolactone from other components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) for Toddalolactone.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Toddalolactone standard against its concentration.
-
Determine the concentration of Toddalolactone in the extract sample by interpolating its peak area from the calibration curve.
-
Visualizations
Caption: Workflow for consistent experiments with Toddalolactone extracts.
Caption: Toddalolactone inhibits the NF-κB signaling pathway.[4][5]
Caption: Toddalolactone inhibits the MAPK signaling pathway.[4]
References
- 1. glpbio.com [glpbio.com]
- 2. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Efficient Purification of Toddalolactone by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Toddalolactone purification using chromatographic methods.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of Toddalolactone, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Impurities | Inappropriate solvent system polarity.[1][2] | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value between 0.25 and 0.35 for Toddalolactone.[2] For normal-phase silica gel chromatography, if compounds are too close to the baseline, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate system).[3] If compounds are too close to the solvent front, decrease the mobile phase polarity. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. As a general rule, the weight of the adsorbent should be 20-50 times the sample weight.[4] | |
| Poorly packed column. | Ensure the column is packed uniformly without any cracks or channels. A slurry packing method is often effective.[4] | |
| Peak Tailing in HPLC | Secondary interactions between Toddalolactone and the stationary phase (e.g., residual silanols on C18 columns). | Add a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol groups. Consider using a C18AQ-type column, which is more resistant to phase collapse with highly aqueous mobile phases. |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., isopropanol) to remove strongly adsorbed impurities.[5] If performance does not improve, the column may need to be replaced. | |
| Toddalolactone Degradation during Purification | Instability on acidic silica gel.[1] | Test the stability of Toddalolactone on silica gel using a 2D TLC. If degradation is observed, consider deactivating the silica gel by treating it with a base like triethylamine.[1] Alternatively, use a different stationary phase like alumina or florisil.[1] |
| pH and temperature sensitivity.[6][7][8][9] | Maintain a neutral or slightly acidic pH during purification and extraction. Avoid high temperatures; if possible, conduct purification at room temperature or in a cold room.[6][7][9] | |
| Low or No Recovery of Toddalolactone | Toddalolactone is too polar and strongly adsorbed to the silica gel. | Increase the polarity of the eluting solvent system significantly (e.g., using a methanol/dichloromethane mixture).[3] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[10] |
| The compound is highly soluble in the mobile phase and eluted in the solvent front. | Check the first few fractions collected, as the compound may have eluted very quickly. Re-optimize the solvent system to achieve better retention. | |
| Sample precipitation on the column. | Ensure the crude sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.[4][10] | |
| Irreproducible Retention Times in HPLC | Insufficient column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection, especially when using buffered mobile phases. |
| Changes in mobile phase composition. | Prepare fresh mobile phase for each batch of experiments and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.[5] | |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature during analysis.[6][9] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of Toddalolactone on a silica gel column?
A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] The polarity can be adjusted based on TLC analysis. A common starting ratio is in the range of 10-50% ethyl acetate in hexane. For more polar compounds, a methanol/dichloromethane system can be used.[3]
Q2: How can I improve the resolution between Toddalolactone and closely related compounds?
To improve resolution in HPLC, you can try the following:
-
Use a gradient elution: Start with a lower percentage of the organic solvent and gradually increase it. This can help to better separate compounds with similar polarities.
-
Change the stationary phase: If using a C18 column, consider a different type of reversed-phase column (e.g., phenyl-hexyl) or a normal-phase column if the compound is suitable.
-
Optimize the mobile phase: Small changes in the mobile phase composition or the addition of modifiers can significantly impact selectivity.
-
Decrease the flow rate: This can lead to better separation, although it will increase the run time.
-
Use a smaller particle size column: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and better resolution.[11]
Q3: My Toddalolactone sample is not pure after one round of column chromatography. What should I do?
It is common for a single chromatographic step to be insufficient for achieving high purity, especially from a complex crude extract.[12] Consider re-chromatographing the partially purified fractions using the same system or a different chromatographic technique. For example, you could follow up a normal-phase column with a reversed-phase HPLC step for final polishing.
Q4: How do I know if my compound is degrading on the silica gel column?
You can perform a simple stability test using TLC. Spot your sample on a TLC plate and let it sit for an hour or two. Then, develop the plate and check for the appearance of new spots or streaking that were not present in the initial sample. This would indicate degradation on the silica.[1]
Q5: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column. This is useful when your sample has poor solubility in the starting mobile phase.[4][10] To do this, dissolve your sample in a suitable solvent, mix it with a small amount of silica gel, and then evaporate the solvent completely before carefully adding the silica-adsorbed sample to the top of your column.[4]
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Crude Plant Extract
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and solvent.
-
-
Sample Loading:
-
Dissolve the crude extract containing Toddalolactone in a minimal amount of the loading solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, use the "dry loading" method described in the FAQs if the sample is not readily soluble.
-
-
Elution:
-
Begin elution with the starting solvent system, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds with increasing polarity.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing Toddalolactone.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Protocol 2: HPLC Method for Purity Analysis and Purification
-
System Preparation:
-
Use a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Prepare the mobile phase, for example, a mixture of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Degas the mobile phase thoroughly.
-
-
Method Parameters:
-
Set a flow rate of 1.0 mL/min.
-
Use a gradient elution, for example, starting with 10% B and increasing to 90% B over 30 minutes.
-
Set the UV detector to a wavelength suitable for Toddalolactone (e.g., 254 nm or 307 nm).
-
Maintain a constant column temperature, for instance, 25°C.
-
-
Injection and Analysis:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the chromatogram for the peak corresponding to Toddalolactone.
-
For preparative HPLC, collect the fraction corresponding to the Toddalolactone peak.
-
Quantitative Data Summary
The following table presents representative data for the purification of furanocoumarins, including Toddalolactone, from Toddalia asiatica, which can be used as a benchmark for evaluating purification efficiency.
| Chromatographic Method | Stationary Phase | Mobile Phase | Purity (%) | Yield (mg/g of crude extract) | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (two-phase solvent system) | n-hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v) | 95.0 - 99.1 | 0.85 - 2.55 | [3] |
| Flash Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) | >90 (expected) | Variable | General Method |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) | >98 (expected) | Variable | General Method |
Visualizations
Caption: Experimental workflow for Toddalolactone purification.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Effects of pH and temperature on the chromatographic performance and stability of immobilized poly(methyloctylsiloxane) stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous chromatography utilizing pH-/temperature-responsive polymer stationary phases to separate ionic bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation techniques: Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. akjournals.com [akjournals.com]
Validation & Comparative
A Comparative Analysis of Toddalolactone Extraction Methods
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to potential therapeutic. Toddalolactone, a coumarin found in Toddalia asiatica, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of various methods for its extraction, offering insights into their efficiency, yield, and the necessary experimental protocols.
The selection of an appropriate extraction method is paramount and depends on factors such as the desired yield and purity of Toddalolactone, as well as considerations of time, cost, and environmental impact. This analysis covers both conventional and modern techniques to provide a comprehensive overview for informed decision-making in the laboratory.
Comparative Data on Extraction Methods
| Extraction Method | Target Compound(s) | Solvent | Key Parameters | Yield | Purity | Reference |
| Microwave-Assisted Extraction (MAE) | Isopimpinellin, Pimpinellin, Phellopterin | Methanol | 2.0 g sample, 20 mL solvent, 50°C, 1 min | Isopimpinellin: 0.85 mg/g, Pimpinellin: 2.55 mg/g, Phellopterin: 0.95 mg/g | 95.0% - 99.1% | [1][2] |
| Conventional Solvent Extraction | Toddalolactone and other coumarins | 95% Ethanol | Reflux | Not specified | Not specified | [3] |
| Conventional Solvent Extraction | General Phytochemicals | Chloroform | Not specified | 81% (total extract) | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are the protocols for key extraction methods discussed in this guide.
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction is a modern technique that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.
Materials and Equipment:
-
Dried and powdered root bark of Toddalia asiatica (0.15-0.30 mm particle size)
-
Methanol
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 2.0 g of the powdered Toddalia asiatica root bark and place it in a microwave extraction vessel.
-
Add 20 mL of methanol to the vessel, ensuring the plant material is fully submerged.
-
Place the vessel in the microwave extractor and set the parameters to 50°C for an extraction time of 1 minute.[1][2]
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to separate the plant debris from the supernatant.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract containing Toddalolactone.
Soxhlet Extraction
Soxhlet extraction is a conventional and exhaustive method that uses continuous solvent reflux over the plant material.
Materials and Equipment:
-
Dried and powdered root bark of Toddalia asiatica
-
Ethanol (95%)
-
Soxhlet apparatus (including round bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Accurately weigh a desired amount of powdered Toddalia asiatica root bark and place it inside a cellulose extraction thimble.
-
Place the thimble into the extraction chamber of the Soxhlet apparatus.
-
Fill the round bottom flask with 95% ethanol to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the flask using a heating mantle to initiate solvent reflux.
-
Allow the extraction to proceed for several hours, with the solvent continuously cycling through the plant material.
-
Once the extraction is complete (indicated by the colorlessness of the solvent in the siphon arm), turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and collect the extract from the round bottom flask.
-
Concentrate the extract using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction, or sonication, utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.
Materials and Equipment:
-
Dried and powdered root bark of Toddalia asiatica
-
Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place a weighed amount of powdered Toddalia asiatica root bark into a beaker or flask.
-
Add a suitable volume of ethanol to achieve a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specified frequency and power for a set duration (e.g., 30 minutes). The temperature of the extraction can be controlled by a water bath.
-
After sonication, filter the mixture to separate the solid residue from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Experimental Workflow and Signaling Pathways
To visualize the general process of Toddalolactone extraction and a hypothetical signaling pathway that could be investigated using the extracted compound, the following diagrams have been generated using Graphviz.
Caption: General workflow for the extraction and purification of Toddalolactone.
Caption: Hypothetical signaling pathway modulated by Toddalolactone.
Conclusion
The choice of extraction method for Toddalolactone from Toddalia asiatica significantly impacts the efficiency and outcome of the process. Modern techniques like Microwave-Assisted Extraction (MAE) offer advantages in terms of speed and efficiency, as suggested by the high yields and purities achieved for analogous coumarins.[1][2] Conventional methods such as Soxhlet extraction remain a viable, albeit more time and solvent-intensive, option. While specific quantitative data for Toddalolactone is limited, the provided protocols and comparative data for similar compounds offer a solid foundation for researchers to develop and optimize their extraction strategies. Further studies directly comparing these methods for Toddalolactone extraction would be invaluable to the scientific community.
References
- 1. Separation and purification of furanocoumarins from Toddalia asiatica (L.) Lam. using microwave-assisted extraction coupled with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the anti-inflammatory effects of Toddalolactone in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Toddalolactone (TOD), a natural compound isolated from Toddalia asiatica (L.) Lam., across different cell lines.[1][2] The information presented is based on experimental data from in vitro studies and is intended to inform researchers and professionals in the field of drug discovery and development.
Comparative Analysis of Anti-inflammatory Efficacy
Toddalolactone has demonstrated significant anti-inflammatory properties by mitigating the expression and production of key pro-inflammatory mediators in various cell lines. The primary models used to evaluate these effects are macrophage and chondrocyte cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS) or interleukin-1β (IL-1β).[1][3]
Efficacy in Macrophage Cell Lines (RAW 264.7)
In LPS-activated RAW 264.7 macrophage cells, Toddalolactone has been shown to inhibit the production of pro-inflammatory cytokines.[2][4][5][6] This inhibition is a critical indicator of its potential to modulate the innate immune response.
| Cell Line | Inflammatory Stimulus | Key Inflammatory Mediators | Observed Effect of Toddalolactone | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | Pro-inflammatory cytokines (e.g., TNF-α, IL-1β) | Significant inhibition of cytokine production. | [2][4][5][6] |
Efficacy in Chondrocyte Cell Lines (SW1353)
Studies on the human chondrosarcoma cell line SW1353, used as a model for chondrocytes, reveal that Toddalolactone can counteract the inflammatory and catabolic effects induced by LPS and IL-1β.[1] This is particularly relevant for osteoarthritis research, where chondrocyte inflammation is a key pathological feature.[1]
| Cell Line | Inflammatory Stimulus | Key Inflammatory Mediators | Observed Effect of Toddalolactone | Reference |
| SW1353 | LPS (10 µg/ml) or IL-1β (10 ng/ml) | IL-6, IL-8, TNF-α, MMP2, MMP9, MMP13 | Significant reduction in the expression and protein levels of these mediators.[1] | [1][3] |
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
The anti-inflammatory effects of Toddalolactone are primarily attributed to its ability to suppress key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7] These pathways are central to the inflammatory response, and their inhibition is a key strategy for the development of anti-inflammatory therapeutics.
Toddalolactone has been shown to inhibit the phosphorylation of several key proteins within the MAPK and NF-κB pathways, including JNK, p38, ERK, and p65.[1] Furthermore, it has been found to modulate the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytosol, a process that is linked to the activation of the NF-κB pathway.[2][4][5]
Below is a diagram illustrating the inhibitory action of Toddalolactone on these critical signaling cascades.
Experimental Protocols
The validation of Toddalolactone's anti-inflammatory effects relies on a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (Murine Macrophage): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
SW1353 (Human Chondrosarcoma): Cultured in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Inflammatory Stimulation: Cells are typically pre-treated with varying concentrations of Toddalolactone for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (e.g., 10 µg/ml) or IL-1β (e.g., 10 ng/ml) for 24 hours.[1][3]
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the messenger RNA (mRNA) expression levels of pro-inflammatory genes.
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for the target genes (e.g., IL-6, TNF-α, MMP13) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to measure the concentration of secreted pro-inflammatory proteins in the cell culture supernatant.
-
Sample Collection: The cell culture supernatant is collected after the treatment period.
-
Assay Procedure: Commercially available ELISA kits for specific cytokines and mediators (e.g., IL-6, TNF-α, MMPs) are used according to the manufacturer's instructions.
-
Data Quantification: The absorbance is measured using a microplate reader, and the concentration of the target protein is determined by comparison with a standard curve.[1]
Western Blotting
This method is used to detect the levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phosphorylated and total forms of p65, ERK, JNK, p38) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][5]
References
- 1. Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation [frontiersin.org]
- 5. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. toddalolactone-protects-against-osteoarthritis-by-ameliorating-chondrocyte-inflammation-and-suppressing-osteoclastogenesis - Ask this paper | Bohrium [bohrium.com]
Cross-Species Metabolism of Toddalolactone: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the metabolism of Toddalolactone, a natural coumarin with significant therapeutic potential, across three key preclinical species: humans, rats, and mice.[1][2][3] The data presented herein, including in vitro metabolic stability, metabolite profiling, and in vivo pharmacokinetics, is intended to guide researchers, scientists, and drug development professionals in selecting appropriate animal models for further studies.
In Vitro Metabolism: Comparative Analysis
The metabolic stability of Toddalolactone was assessed in liver microsomes from humans, rats, and mice. Significant species-dependent differences were observed in both Phase I (CYP-mediated) and Phase II (UGT-mediated) metabolic pathways.
Metabolic Stability
The metabolic stability of Toddalolactone, expressed as the half-life (T1/2) in liver microsomes, reveals notable differences among the species. Human liver microsomes exhibited the slowest metabolism in the CYP-mediated pathway, suggesting that Toddalolactone is a low-clearance drug in humans.[1] In contrast, the metabolic rate in the UGT-mediated pathway was more comparable across species, with humans showing a slightly faster metabolism than rats and mice.
| Species | CYP-Mediated T1/2 (min) | UGT-Mediated T1/2 (min) |
| Human | 673 ± 36 | 83 ± 8.2 |
| Rat | 382 ± 17 | 124 ± 8.3 |
| Mouse | 235 ± 21 | 129 ± 11.8 |
| Table 1: Metabolic Half-Life (T1/2) of Toddalolactone in Human, Rat, and Mouse Liver Microsomes. Data are presented as mean ± SD.[1] |
Metabolite Profiling
Incubation of Toddalolactone with liver microsomes from the three species resulted in the formation of six primary metabolites, designated P1 through P6.[1][4][5] Metabolites P1-P4 are products of Phase I (CYP-mediated) hydrolysis, while P5 and P6 are Phase II glucuronide conjugates.[1][5] The relative abundance of these metabolites, as indicated by peak area percentages, varied significantly across the species, highlighting different metabolic efficiencies and pathway preferences.
| Metabolite | Human (%) | Rat (%) | Mouse (%) |
| P1 | - | 1.8 ± 0.2 | 76.2 ± 5.1 |
| P2 | - | 2.5 ± 0.3 | 12.1 ± 1.1 |
| P3 | 10.5 ± 1.2 | 15.6 ± 1.3 | 37.4 ± 2.8 |
| P4 | 21.3 ± 1.9 | 25.4 ± 2.1 | 30.2 ± 2.5 |
| P5 | - | 35.8 ± 2.9 | 60.0 ± 4.7 |
| P6 | 45.1 ± 3.8 | 42.1 ± 3.5 | 65.4 ± 5.2 |
| Table 2: Relative Peak Area Percentages of Toddalolactone Metabolites in Human, Rat, and Mouse Liver Microsomes. Data are presented as mean ± SD. A hyphen (-) indicates that the metabolite was not detected.[1][5] |
In Vivo Pharmacokinetics
In vivo pharmacokinetic studies have been conducted in rats and mice, providing valuable data for interspecies comparison. As is typical for early-stage compound investigation, in vivo human pharmacokinetic data is not available.
Rat Pharmacokinetic Parameters
Following a single intravenous administration of 10 mg/kg Toddalolactone to Sprague-Dawley rats, the following pharmacokinetic parameters were determined.[1][2]
| Parameter | Value |
| Cmax (μg/mL) | 0.42 |
| Tmax (h) | 0.25 |
| t1/2 (h) | 1.05 |
| AUC0–t (μg/mL*h) | 0.46 |
| Table 3: In Vivo Pharmacokinetic Parameters of Toddalolactone in Rats.[1][2] |
Mouse Pharmacokinetic Parameters
A study in mice provided pharmacokinetic parameters following both intravenous (5 mg/kg) and oral (20 mg/kg) administration of Toddalolactone.
| Administration Route | t1/2 (h) | AUC0-t (ng/mL*h) |
| Intravenous (5 mg/kg) | 1.3 ± 1.0 | 3041.6 ± 327.0 |
| Oral (20 mg/kg) | 0.8 ± 0.6 | 2725.6 ± 754.3 |
| Table 4: In Vivo Pharmacokinetic Parameters of Toddalolactone in Mice. Data are presented as mean ± SD. |
The absolute bioavailability of Toddalolactone in mice after oral administration was calculated to be 22.4%.
Metabolic Pathways and Key Enzymes
The biotransformation of Toddalolactone is primarily governed by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[1]
Key Enzymes
-
CYP1A1 and CYP3A5: These are the major CYP isoforms responsible for the Phase I metabolism of Toddalolactone.[1][2]
-
UGTs: These enzymes are responsible for the Phase II glucuronidation of Toddalolactone.[1]
The following diagram illustrates the proposed metabolic pathways of Toddalolactone.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the in vitro and in vivo analysis of Toddalolactone metabolism.[1][2]
In Vitro Metabolic Stability Assay
-
Preparation of Incubation Mixture:
-
A stock solution of Toddalolactone (e.g., 20 μM) is prepared in a suitable solvent (e.g., acetonitrile).
-
Liver microsomes (from human, rat, or mouse) are diluted in a phosphate buffer (e.g., 100 mM, pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
-
Initiation of Reaction:
-
For CYP-mediated metabolism, an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is added to the microsome-Toddalolactone mixture.
-
For UGT-mediated metabolism, UDPGA (uridine 5'-diphospho-glucuronic acid) is added.
-
-
Incubation:
-
The reaction mixtures are incubated at 37°C in a shaking water bath.
-
Aliquots are collected at multiple time points (e.g., 0, 30, 60, and 90 minutes).
-
-
Termination of Reaction:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
-
Sample Analysis:
-
The samples are centrifuged to pellet the precipitated protein.
-
The supernatant is analyzed by HPLC or LC-MS/MS to quantify the remaining amount of Toddalolactone at each time point.
-
-
Data Analysis:
-
The natural logarithm of the percentage of remaining Toddalolactone is plotted against time.
-
The slope of the linear regression line is used to calculate the half-life (T1/2 = 0.693 / slope).
-
In Vivo Pharmacokinetic Study (Rat Model)
-
Animal Model:
-
Male Sprague-Dawley rats are used.
-
-
Drug Administration:
-
Toddalolactone is dissolved in a suitable vehicle and administered intravenously via the tail vein at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 2, 4, 6, and 8 hours) post-dosing from the orbital venous plexus.
-
-
Plasma Preparation:
-
Blood samples are centrifuged to separate the plasma.
-
-
Sample Preparation for Analysis:
-
Plasma samples are deproteinized, typically by adding a solvent like acetonitrile, followed by centrifugation.
-
-
Bioanalysis:
-
The concentration of Toddalolactone in the plasma samples is determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.
-
The workflow for these experimental procedures is illustrated below.
References
- 1. In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Toddalolactone's Anti-Inflammatory Efficacy Against Established Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative analysis of the anti-inflammatory efficacy of Toddalolactone, a natural coumarin, against well-established anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them.
Executive Summary
Toddalolactone demonstrates a distinct anti-inflammatory mechanism by targeting the NF-κB and MAPK signaling pathways, leading to the suppression of key inflammatory mediators. While direct comparative studies with precise IC50 values against NSAIDs and corticosteroids in the same experimental settings are limited, the available data suggests Toddalolactone is a promising anti-inflammatory agent. NSAIDs, such as Ibuprofen and Celecoxib, exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Corticosteroids, like Dexamethasone, function by modulating glucocorticoid receptors to suppress the expression of a wide array of inflammatory genes.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Efficacy
The following tables summarize the available quantitative data for Toddalolactone and representative NSAIDs and corticosteroids. It is important to note that the data for Toddalolactone is primarily presented as percentage inhibition at specific concentrations, as precise IC50 values for direct comparison are not consistently available in the reviewed literature.
Table 1: Inhibition of Inflammatory Mediators and Pathways
| Compound | Target/Mediator | Cell Type | Inducer | Efficacy | Citation(s) |
| Toddalolactone | IL-6, IL-8, TNF-α, MMP-2, MMP-9, MMP-13 | SW1353 (human chondrosarcoma) | LPS/IL-1β | Significant inhibition of expression | |
| Osteoclastogenesis | RAW264.7 (murine macrophage) | RANKL | Inhibition of formation and marker gene expression | ||
| Ibuprofen | Prostaglandin E2 (PGE2) Synthesis | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Significant diminishment at 50 µM and 100 µM | [1] |
| Prostaglandin E2 (PGE2) Production | Fish Gill Tissue | Not specified | IC50: 0.4 µM | [2] | |
| COX-1 | Not specified | Not specified | IC50: 13 µM | [3] | |
| COX-2 | Not specified | Not specified | IC50: 370 µM | [3] | |
| Celecoxib | Prostaglandin E2 (PGE2) Synthesis | Alveolar Macrophages (from active smokers) | Calcium ionophore A23187 | 69% inhibition (at 400 mg twice daily oral dose) | [4] |
| COX-2 | Not specified | Not specified | IC50: 40 nM | [1] | |
| Dexamethasone | TNF-α-induced Apoptosis | MCF-7 (human breast adenocarcinoma) | TNF-α | 80-90% blockage at 100 nM | [5] |
| Secretion of Inflammatory/Angiogenic Mediators | Human Retinal Microvascular Pericytes (HRMPs) | TNF-α and IL-1β | IC50: 2 nM to 1 µM for various mediators | [3] | |
| Glucocorticoid Receptor | Not specified | Not specified | IC50: 38 nM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in the comparison.
Toddalolactone Anti-Inflammatory Assays
-
Inhibition of Pro-inflammatory Mediators in Chondrocytes:
-
Cell Line: SW1353 human chondrosarcoma cells.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) is used to induce an inflammatory response.
-
Treatment: Cells are treated with varying concentrations of Toddalolactone.
-
Endpoint Measurement: The expression levels of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and matrix metalloproteinases (MMP-2, MMP-9, MMP-13) are quantified using methods such as real-time PCR or ELISA.
-
-
Inhibition of Osteoclastogenesis:
-
Cell Line: RAW264.7 murine macrophage cells.
-
Differentiation Stimulus: Receptor activator of nuclear factor kappa-B ligand (RANKL) is used to induce differentiation of macrophages into osteoclasts.
-
Treatment: Cells are co-treated with RANKL and various concentrations of Toddalolactone.
-
Endpoint Measurement: Osteoclast formation is assessed by tartrate-resistant acid phosphatase (TRAP) staining and counting multinucleated cells. The expression of osteoclast marker genes is measured by real-time PCR.
-
NSAID Efficacy Assays (COX Inhibition)
-
Cyclooxygenase (COX) Inhibition Assay:
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Treatment: The enzyme is incubated with various concentrations of the NSAID (e.g., Ibuprofen, Celecoxib).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Endpoint Measurement: The production of prostaglandins (e.g., PGE2) is measured, often using ELISA or mass spectrometry. The IC50 value, the concentration of the drug that inhibits 50% of the enzyme's activity, is then calculated.
-
Corticosteroid Efficacy Assays
-
Inhibition of Cytokine-Induced Effects:
-
Cell Line: Various cell lines are used depending on the specific inflammatory pathway being studied (e.g., MCF-7 for apoptosis, HRMPs for mediator secretion).
-
Inflammatory Stimulus: A pro-inflammatory cytokine, such as TNF-α or IL-1β, is used to induce a cellular response.
-
Treatment: Cells are treated with the cytokine in the presence or absence of varying concentrations of the corticosteroid (e.g., Dexamethasone).
-
Endpoint Measurement: The specific cellular response is measured. This could be apoptosis (e.g., by DNA fragmentation assays), or the secretion of inflammatory mediators (e.g., by ELISA or multiplex bead arrays). Dose-response curves are generated to determine IC50 values or the percentage of inhibition.
-
Mandatory Visualizations
Signaling Pathways
Caption: Toddalolactone's anti-inflammatory mechanism of action.
Caption: NSAIDs' mechanism via COX enzyme inhibition.
Caption: Corticosteroids' genomic mechanism of action.
Experimental Workflow
Caption: A typical in-vitro anti-inflammatory assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Ibuprofen bioconcentration and prostaglandin E2 levels in the bluntnose minnow Pimephales notatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dexamethasone inhibits TNF-alpha-induced apoptosis and IAP protein downregulation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
A Head-to-Head Showdown: Toddalolactone Versus Synthetic Coumarin Derivatives in Preclinical Research
In the ongoing quest for novel therapeutic agents, natural products and their synthetic analogs present a promising frontier. Toddalolactone, a coumarin naturally occurring in Toddalia asiatica, has garnered attention for its potential anti-inflammatory and anticancer properties. This guide provides a comparative analysis of Toddalolactone and representative synthetic coumarin derivatives, offering insights into their biological activities based on available preclinical data. While direct head-to-head studies are currently unavailable, this report synthesizes existing data to offer a comparative perspective for researchers, scientists, and drug development professionals.
Unveiling the Contenders: Toddalolactone and Synthetic Coumarins
Toddalolactone is a naturally occurring coumarin that has been investigated for its pharmacological potential. Synthetic coumarin derivatives, on the other hand, represent a broad class of compounds designed and synthesized in the laboratory, often with modifications to the core coumarin scaffold to enhance specific biological activities. This guide will compare the reported cytotoxic and anti-inflammatory effects of Toddalolactone with those of various synthetic coumarin derivatives.
Performance Snapshot: A Comparative Data Summary
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of Toddalolactone and selected synthetic coumarin derivatives. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Cytotoxic Activity of Toddalolactone and Synthetic Coumarin Derivatives
| Compound/Derivative | Cell Line | Assay | IC50/EC50/LD50 | Reference |
| Toddalolactone | NCI-H187 (Small Cell Lung Cancer) | Cytotoxicity Assay | 6-9 µg/mL | [1] |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | 9.79 µg/mL | [1] | |
| KB (Oral Cancer) | Cytotoxicity Assay | 8.63 µg/mL | [1] | |
| Synthetic Coumarin Derivative (Compound 4) | HL60 (Leukemia) | MTT Assay | 8.09 µM | [2] |
| Synthetic Coumarin Derivative (Compound 8b) | HepG2 (Liver Cancer) | MTT Assay | 13.14 µM | [2] |
| Synthetic Coumarin Derivative (Compound 5b) | MCF-7 (Breast Cancer) | MTT Assay | 2.4 µM | [3] |
| MDA-231 (Breast Cancer) | MTT Assay | 4.8 µM | [3] | |
| Synthetic Coumarin Derivative (Compound 13) | Not Specified | Cytotoxicity Assay | LD50 = 126.69 µg/mL | [4] |
| Synthetic Coumarin-Amino Acid Derivative (4k) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 4.98 µM | [5] |
| Synthetic Coumarin-Dipeptide Derivative (6c) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 5.85 µM | [5] |
Table 2: Anti-inflammatory Activity of Toddalolactone and Synthetic Coumarin Derivatives
| Compound/Derivative | Model/Assay | Key Findings | Reference |
| Toddalolactone | LPS-stimulated RAW 264.7 macrophages | Inhibited production of pro-inflammatory cytokines. | [3] |
| Sepsis mouse model | Decreased liver damage markers, attenuated inflammatory cell infiltration, and improved survival. | [3] | |
| Synthetic Coumarin Derivatives | Carrageenan-induced paw edema in rats | Exhibited anti-inflammatory activity. | [6] |
| Adjuvant-induced arthritis in rats | Significantly suppressed arthritis. | [6] | |
| Synthetic Coumarin Schiff Base (Compound 7) | Protein denaturation assay | Higher percentage of inhibition of protein denaturation compared to ibuprofen. | [7] |
Deep Dive into the Mechanisms: Signaling Pathways
Toddalolactone has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are critical regulators of the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, a cascade of events leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Toddalolactone has been reported to suppress NF-κB transcriptional activity and reduce the nuclear translocation of NF-κB.[3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Upon activation by upstream kinases (MKKs), these MAPKs phosphorylate various transcription factors and other proteins, leading to the expression of inflammatory mediators.
Under the Microscope: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (Toddalolactone or synthetic derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
NF-κB Activation Assay (Nuclear Translocation)
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
-
Cell Culture and Treatment: Culture cells on coverslips or in multi-well plates and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody specific for the NF-κB p65 subunit.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear dye (e.g., DAPI).
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear fluorescence intensity of the NF-κB p65 signal to determine the extent of nuclear translocation.
MAPK Activation Assay (Western Blot)
This method detects the phosphorylation of MAPK proteins, which indicates their activation.
-
Cell Lysis: Treat cells with the stimulus and/or test compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of the MAPK of interest (e.g., anti-phospho-p38) and total MAPK as a loading control.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of MAPK phosphorylation.
Conclusion and Future Directions
The available data suggests that Toddalolactone possesses promising anti-inflammatory and cytotoxic activities. Its mechanism of action appears to involve the inhibition of the NF-κB and MAPK signaling pathways. While a direct comparison with its synthetic derivatives is not yet possible due to a lack of published research, the broader class of synthetic coumarins has demonstrated significant potential in these therapeutic areas, with some derivatives showing potent activity at low micromolar concentrations.
Future research should focus on the synthesis and biological evaluation of a focused library of Toddalolactone derivatives. Head-to-head studies are imperative to establish structure-activity relationships and to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. Such studies will be instrumental in advancing Toddalolactone-based compounds from preclinical research to potential clinical applications.
References
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of coumarin derivatives with cytotoxic, antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Toddalolactone as a Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAI-1 and Its Inhibition
Comparative Analysis of PAI-1 Inhibitors
| Compound | Type | PAI-1 IC50 (µM) | Mechanism of Action |
| Toddalolactone | Natural Coumarin | 37.31 ± 3.23[1][4][5] | Prevents the formation of the PAI-1/uPA complex.[1][4][5] |
| Tiplaxtinin (PAI-039) | Synthetic | 2.7[2][6][7] | Selective PAI-1 inhibitor. |
| TM5275 | Synthetic | 6.95[8][9][10] | Binds to strand 4 of the A β-sheet (s4A) position of PAI-1.[8] |
| TM5441 | Synthetic | 13.9 - 60.3[1][11][12] | Orally bioavailable PAI-1 inhibitor. |
| Loureirin B | Natural Flavonoid | 26.10[13][14] | PAI-1 inhibitor. |
| Notoginsenoside R1 | Natural Saponin | Not available (inhibits expression) | Inhibits TNF-α-induced PAI-1 overexpression.[4][9] |
| ACT001 (DMAMCL) | Synthetic | Not available (inhibits expression) | Directly binds PAI-1 to inhibit the PI3K/AKT pathway, reducing PAI-1 expression.[15][16][17] |
Experimental Validation of Toddalolactone
In Vitro Studies
In Vivo Studies
1. FeCl3-Induced Thrombosis Model: The antithrombotic efficacy of Toddalolactone was evaluated in a ferric chloride (FeCl3)-induced arterial thrombosis model in mice. Intraperitoneal injection of Toddalolactone significantly reduced the weight of the arterial thrombus, demonstrating its in vivo antithrombotic effect.[1]
2. Tail Bleeding Time: To assess the potential bleeding risk, tail bleeding time was measured in mice treated with Toddalolactone. The results showed a significant prolongation of tail bleeding time, which is consistent with its antithrombotic activity.[1]
Signaling Pathways and Experimental Workflows
References
- 1. PAI-1 Assays [practical-haemostasis.com]
- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 from Panax notoginseng inhibits TNF-alpha-induced PAI-1 production in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Notoginsenoside R1 | PAI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. Characterization of a Novel Class of Polyphenolic Inhibitors of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) | Abcam [abcam.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Investigating the two regimes of fibrin clot lysis: an experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. ACT001, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ACT001, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of Toddalolactone's Impact on CYP1A1 and CYP3A5 Isoforms
This guide provides a detailed comparison of the effects of Toddalolactone, a natural coumarin with various pharmacological activities, on two key cytochrome P450 isoforms: CYP1A1 and CYP3A5.[1][2] These enzymes play a crucial role in drug metabolism and their modulation can lead to significant drug-drug interactions. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying processes to inform researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The interaction of Toddalolactone with CYP1A1 and CYP3A5 has been investigated through in vitro studies, revealing distinct effects on their expression and a differential role in the compound's metabolism. The key quantitative findings are summarized in the table below.
| Parameter | CYP1A1 | CYP3A5 | Reference |
| Effect on Protein Expression (HepG2 cells) | Significant induction | No significant effect | [3] |
| Fold Induction at 50 µM Toddalolactone | ~1.5-fold increase compared to control | No significant change | [1][2][4] |
| Role in Toddalolactone Metabolism | Major isoform involved in biotransformation | Major isoform involved in biotransformation | [1][2][5] |
| Docking Score (kcal/mol) | -7.158 | -5.473 | [5] |
Experimental Protocols
The data presented in this guide are based on established in vitro methodologies designed to assess the influence of a compound on cytochrome P450 isoforms.
1. Cell Culture and Treatment:
-
Cell Line: Human hepatoma (HepG2) cells were utilized for the experiments.
-
Culture Conditions: Cells were cultured under standard conditions.
-
Treatment: HepG2 cells were treated with Toddalolactone at concentrations of 0 µM (control), 10 µM, and 50 µM. A 0.1% DMSO solution was used as the control in the absence of Toddalolactone.[3]
2. Immunoblotting for Protein Expression Analysis:
-
Objective: To quantify the changes in CYP1A1 and CYP3A5 protein levels following treatment with Toddalolactone.[1][2]
-
Methodology:
-
After treatment, total protein was extracted from the HepG2 cells.
-
Protein concentration was determined using a standard assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for CYP1A1 and CYP3A5.
-
A secondary antibody conjugated to a detection enzyme was then added.
-
The protein bands were visualized using a chemiluminescence detection system, and the band intensities were quantified.
-
3. Metabolism Studies using Recombinant Human CYP Isoforms:
-
Objective: To identify the specific CYP isoforms responsible for the metabolism of Toddalolactone.
-
Methodology:
-
Toddalolactone was incubated with a panel of thirteen different recombinant human CYP isoforms, including CYP1A1 and CYP3A5.[5]
-
The reaction mixtures contained the specific CYP isoform, Toddalolactone, and a cofactor-generating system (NADPH).
-
The formation of Toddalolactone metabolites was monitored over time using LC-MS/MS.
-
The rate of metabolite formation was used to determine the contribution of each CYP isoform to Toddalolactone's metabolism.
-
4. Chemical Inhibition Studies:
-
Objective: To further confirm the involvement of specific CYP isoforms in Toddalolactone metabolism using known chemical inhibitors.
-
Methodology:
-
Toddalolactone was incubated with human liver microsomes (HLMs) and an NADPH-generating system.
-
The incubation was performed in the presence and absence of selective chemical inhibitors for various CYP isoforms. For instance, clobetasol propionate was used as a selective inhibitor for CYP3A5.[5]
-
The metabolic rate of Toddalolactone was compared between the inhibited and uninhibited reactions to assess the role of the targeted CYP isoform.
-
Visualizations
Experimental Workflow for Assessing Toddalolactone's Effect on CYP Isoforms
Caption: Experimental workflow for evaluating the effects of Toddalolactone on CYP1A1 and CYP3A5.
Signaling Pathway of Toddalolactone's Influence on CYP1A1 Expression
Caption: Hypothesized signaling pathway for Toddalolactone-mediated induction of CYP1A1 expression.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Toddalolactone in Combating Sepsis Compared to Other Natural Agents: A Comparative Guide
For Immediate Release
Fuzhou, China – November 19, 2025 – In the ongoing battle against sepsis, a life-threatening condition triggered by a dysregulated host response to infection, researchers are increasingly turning to natural compounds for novel therapeutic strategies. A growing body of evidence highlights the potential of Toddalolactone, a natural coumarin, as a potent anti-sepsis agent. This guide provides a comprehensive comparison of the efficacy of Toddalolactone with other well-studied natural anti-sepsis compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Sepsis and the ensuing septic shock remain a leading cause of mortality in intensive care units worldwide, with a mortality rate ranging from 30% to 70%.[1][2] The pathophysiology of sepsis is characterized by an overwhelming inflammatory response, often termed a "cytokine storm," which can lead to tissue damage, multiple organ failure, and death.[1][2] Current treatment strategies often involve antibiotics and supportive care, but the high mortality rates underscore the urgent need for more effective therapeutic interventions that can modulate the host's inflammatory response.
Toddalolactone: A Promising Anti-Sepsis Candidate
Toddalolactone, isolated from the plant Toddalia asiatica, has demonstrated significant anti-inflammatory and immunomodulatory properties in preclinical studies. Research indicates that Toddalolactone can protect against lipopolysaccharide (LPS)-induced sepsis by inhibiting the production of pro-inflammatory cytokines and modulating the High Mobility Group Box 1 (HMGB1)-NF-κB signaling pathway.[1][2][3] HMGB1 is a crucial late-phase inflammatory mediator in sepsis, and its inhibition is a key therapeutic target.[1]
Comparative Efficacy of Natural Anti-Sepsis Agents
This guide compares the efficacy of Toddalolactone with other notable natural compounds that have been investigated for their anti-sepsis properties: Resveratrol, Curcumin, Quercetin, and Aloe-Emodin. The following tables summarize the quantitative data from various experimental studies, providing a clear comparison of their performance.
Table 1: Comparative Efficacy on Pro-Inflammatory Cytokine Inhibition in LPS-Induced Sepsis Models
| Compound | Model System | Dosage | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Reference |
| Toddalolactone | LPS-activated RAW 264.7 cells | 10⁻⁵ mol/L | Significant reduction (P < 0.01) | - | Significant reduction (P < 0.01) | [1][4] |
| Septic Mice (LPS-induced) | 20 mg/kg | Significant reduction | Significant reduction | Significant reduction | [4] | |
| Resveratrol | LPS-stimulated macrophages | Not specified | Reduction | Reduction | Reduction | [5] |
| Septic Rats (CLP-induced) | 100 mg/kg | 54.6% reduction in plasma | - | - | [6] | |
| Curcumin | LPS-stimulated RAW 264.7 cells | Not specified | Inhibition | - | - | [7] |
| Septic Mice (LPS-induced) | Not specified | Significant reduction | Significant reduction | Significant reduction | [8] | |
| Quercetin | LPS-stimulated lung epithelial cells | Not specified | Reduction | Reduction | Reduction | [9] |
| Septic Rats (CLP-induced) | 15 & 25 mg/kg | - | - | - | [10] | |
| Aloe-Emodin | LPS-induced mice | 80 & 150 mg/kg | Decreased levels | Decreased levels | - | [11][12] |
CLP: Cecal Ligation and Puncture, a model of polymicrobial sepsis. LPS: Lipopolysaccharide, a component of gram-negative bacteria that induces a strong inflammatory response.
Table 2: Comparative Efficacy on Survival Rates in Animal Models of Sepsis
| Compound | Animal Model | Dosage | Survival Rate Improvement | Observation Period | Reference |
| Toddalolactone | Septic Mice (LPS-induced) | 20 mg/kg | Improved survival | 5 days | [1] |
| Resveratrol | Not specified | Not specified | Not specified | Not specified | |
| Curcumin | Septic Rats (CLP-induced) | 0.2 µmol bolus + 0.24 µmol/day infusion | Reduced mortality | 10 days | [7] |
| Quercetin | Septic Mice (LPS-induced) | 25 & 50 mg/kg | Ameliorated lethal sepsis | 72 hours | [13] |
| Aloe-Emodin | Septic Mice (CLP-induced) | 10 mg/kg/day | Increased from 20% to 50% | Not specified | [14][15] |
| Aloe-Emodin + TIENAM | Septic Mice (CLP-induced) | Not specified | Increased from 10% to 60% | 168 hours | [14] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these natural compounds are primarily mediated through the modulation of key signaling pathways involved in the septic response. The HMGB1-TLR4-NF-κB pathway is a central axis in the propagation of inflammation during sepsis.
Caption: HMGB1-TLR4-NF-κB signaling pathway in sepsis and points of intervention by natural compounds.
Experimental Protocols
To ensure the reproducibility and further investigation of these natural compounds, detailed experimental protocols for key assays are provided below.
In Vivo Murine Model of LPS-Induced Sepsis
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are commonly used.
-
Sepsis Induction: Sepsis is induced by an intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 10-30 mg/kg body weight.[13]
-
Treatment: The natural compound (e.g., Toddalolactone, 20 mg/kg) or vehicle (e.g., saline) is administered intraperitoneally at specific time points before or after LPS injection.
-
Monitoring: Survival rates are monitored for a period of 5-10 days. Body weight and sepsis scores can also be recorded.
-
Sample Collection: At designated time points, blood is collected for cytokine analysis (ELISA), and organs (lungs, liver, kidneys) are harvested for histopathological examination and analysis of inflammatory markers.
In Vitro Assessment of Anti-inflammatory Activity
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of the natural compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.
-
Analysis:
-
Cytokine Measurement: After 16-24 hours of incubation, the cell culture supernatant is collected to measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.[1]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.[16]
-
Western Blot Analysis: Cell lysates are used to analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα).
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted to quantify the mRNA expression levels of pro-inflammatory genes.[1]
-
Caption: A typical experimental workflow for evaluating the anti-sepsis efficacy of natural compounds.
Conclusion and Future Directions
The data presented in this guide suggest that Toddalolactone holds significant promise as a natural anti-sepsis agent, with a mechanism of action that targets the critical HMGB1-NF-κB pathway.[1][2][3] While other natural compounds such as Resveratrol, Curcumin, Quercetin, and Aloe-Emodin also exhibit potent anti-inflammatory effects, a direct head-to-head comparative study under standardized experimental conditions is warranted to definitively establish the relative efficacy of these agents.
Future research should focus on optimizing the delivery and bioavailability of these compounds, as well as evaluating their efficacy in more clinically relevant polymicrobial sepsis models. Further elucidation of their precise molecular targets will be crucial for the development of these natural products into effective and safe therapies for human sepsis. The exploration of these natural agents offers a promising avenue to address the significant unmet medical need in the management of sepsis.
References
- 1. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation [frontiersin.org]
- 3. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol: Potential Application in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Protects Sepsis-Induced Oxidative DNA Damage in Liver and Kidney of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory effect of curcumin in an experimental model of sepsis is mediated by up-regulation of peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of Curcumin on Immune Response: An Immunomodulatory Strategy to Treat Sepsis [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Quercetin Exerted Protective Effects in a Rat Model of Sepsis via Inhibition of Reactive Oxygen Species (ROS) and Downregulation of High Mobility Group Box 1 (HMGB1) Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aloe-Emodin Suppresses Oxidative Stress and Inflammation via a PI3K-Dependent Mechanism in a Murine Model of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Aloe-emodin plus TIENAM ameliorate cecal ligation and puncture-induced sepsis in mice by attenuating inflammation and modulating microbiota [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Benchmarking Toddalolactone's Activity Against Established Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibitory activity of Toddalolactone against established inhibitors targeting Phosphodiesterase-4 (PDE4), Acetylcholinesterase (AChE), and Matrix Metalloproteinases (MMPs). The data presented is compiled from various scientific sources and is intended to serve as a resource for researchers investigating the therapeutic potential of Toddalolactone.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Toddalolactone and a selection of established enzyme inhibitors. It is crucial to note that these values have been obtained from different studies and under varying experimental conditions. Therefore, direct comparison should be approached with caution.
| Phosphodiesterase-4 (PDE4) Inhibition | |
| Inhibitor | IC50 Value |
| Toddalolactone | 5.14 mM |
| Roflumilast | 0.11 nM[1] |
| Apremilast | 10 - 100 nM[2], 74 nM[3] |
| Acetylcholinesterase (AChE) Inhibition | |
| Inhibitor | IC50 Value |
| Toddalolactone | >200 µM |
| Donepezil | 6.7 nM[4] |
| Galantamine | 410 nM[5] |
| Matrix Metalloproteinase (MMP) Inhibition | |
| Inhibitor | IC50 Values |
| Marimastat (Broad Spectrum) | MMP-1: 5 nM, MMP-2: 6 nM, MMP-7: 13 nM, MMP-9: 3 nM, MMP-14: 9 nM[6][7] |
| Doxycycline (Broad Spectrum) | MMP-1: >400 µM, MMP-2: 56 µM, MMP-3: 32 µM, MMP-7: 28 µM, MMP-8: 26-50 µM, MMP-9: 40 µM, MMP-13: 2-50 µM[8][9][10] |
| Toddalolactone | Specific IC50 values for MMP inhibition by Toddalolactone are not currently available in the reviewed literature. However, studies indicate its ability to inhibit matrix-degrading enzymes in the context of osteoarthritis. |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on standard methods cited in the literature.
Phosphodiesterase-4 (PDE4) Inhibition Assay Protocol
A common method for assessing PDE4 inhibition is a real-time, coupled enzyme assay.
Principle: This assay measures the hydrolysis of cyclic AMP (cAMP) by PDE4. The product of this reaction, 5'-AMP, is then used in a series of coupled enzymatic reactions that lead to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified recombinant PDE4 enzyme
-
cAMP substrate
-
Coupling enzymes (e.g., myokinase, pyruvate kinase, lactate dehydrogenase)
-
NADH
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compounds (Toddalolactone, established inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, PDE4 enzyme, and the test compound or vehicle control.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the cAMP substrate and the coupling enzyme mixture containing NADH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 30 minutes).
-
The rate of NADH oxidation is proportional to the PDE4 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity.[11][12]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[11] The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (Toddalolactone, established inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or vehicle control.
-
Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 412 nm in kinetic mode for a set duration (e.g., 10-20 minutes).
-
The rate of increase in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Matrix Metalloproteinase (MMP) Inhibition Assay Protocol (FRET-based)
Fluorogenic resonance energy transfer (FRET) based assays are commonly used for screening MMP inhibitors.
Principle: A specific peptide substrate for the MMP of interest is labeled with a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage of the substrate by the MMP, the donor and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)
-
FRET-based MMP substrate
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2, ZnCl2, and Brij-35)
-
Test compounds (Toddalolactone, established inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well black plate, add the assay buffer and the test compound or vehicle control.
-
Add the recombinant active MMP enzyme to each well and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET-based MMP substrate.
-
Immediately start monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for a set duration (e.g., 60 minutes).
-
The rate of increase in fluorescence is proportional to the MMP activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Marimastat (BB-2516) | MMP inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. brieflands.com [brieflands.com]
- 10. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Toddalosin
Disclaimer: There is no publicly available, detailed Safety Data Sheet (SDS) for Toddalosin. This guide is based on general best practices for handling potent, powdered chemical compounds in a laboratory setting. Researchers must consult the specific SDS provided by the supplier and conduct a thorough risk assessment before handling this substance.
This compound is a bicoumarin isolated from the plant Toddalia asiatica, with the CAS number 137182-37-7 and molecular formula C32H34O9[1][2]. Due to the lack of specific toxicity data, it should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled, similar to other bioactive compounds[3].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure during the handling of this compound. The following table summarizes the recommended equipment.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher, used within a chemical fume hood or ventilated enclosure | Prevents inhalation of airborne particles. |
| Body Protection | Fully-fastened laboratory coat with long sleeves | Protects skin and personal clothing from contamination. |
Operational Plan: Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials[4].
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood or other ventilated enclosure.
-
Weighing: Weigh the compound in a ventilated balance enclosure or a fume hood to minimize the dispersion of dust.
-
Dissolving: If dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
Disposal Plan:
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, wipes, and containers, should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: Dispose of chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[5]. Do not dispose of down the drain or in regular trash[6].
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Hierarchy of Controls for Laboratory Safety
To ensure maximum safety, a hierarchical approach to hazard control should be implemented. This strategy prioritizes controls that are most effective at reducing risk.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
